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  • Product: (S)-2-methylmorpholine hydrochloride
  • CAS: 1147108-99-3

Core Science & Biosynthesis

Foundational

Technical Monograph: (S)-2-Methylmorpholine Hydrochloride

CAS Number: 1147108-99-3 (HCl Salt) | Free Base CAS: 74572-04-6 Executive Summary (S)-2-methylmorpholine hydrochloride is a high-value chiral heterocycle serving as a critical pharmacophore in modern drug discovery. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1147108-99-3 (HCl Salt) | Free Base CAS: 74572-04-6

Executive Summary

(S)-2-methylmorpholine hydrochloride is a high-value chiral heterocycle serving as a critical pharmacophore in modern drug discovery. Unlike the achiral morpholine scaffold, the introduction of the C2-methyl group breaks symmetry, creating a chiral center that offers two distinct advantages: conformational restriction of the heterocyclic ring and metabolic shielding of the nitrogen center. This monograph details the physicochemical profile, asymmetric synthesis, and quality control protocols required to utilize this building block in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR ligands.

Physicochemical Identity & Properties[1]

The hydrochloride salt form is preferred in process chemistry due to its non-volatile nature and resistance to oxidative degradation compared to the free amine.

PropertySpecification
Chemical Name (S)-2-Methylmorpholine hydrochloride
CAS Number (HCl) 1147108-99-3
CAS Number (Free Base) 74572-04-6
Molecular Formula C₅H₁₁NO[1][2][3][4][5] · HCl
Molecular Weight 137.61 g/mol
Chirality (S)-Enantiomer
Appearance White to off-white hygroscopic solid
Solubility High in Water, Methanol, DMSO; Low in Toluene, Hexanes
pKa (Conjugate Acid) ~8.4 (estimated for free base nitrogen)

Strategic Utility in Medicinal Chemistry

The "Methyl Effect" on Potency and Stability

The addition of a methyl group at the C2 position of the morpholine ring is not merely cosmetic; it fundamentally alters the ligand-protein interaction landscape.

  • Conformational Locking: The C2-methyl group forces the morpholine ring into a preferred chair conformation to minimize 1,3-diaxial interactions. This pre-organization reduces the entropic penalty upon binding to a target protein (e.g., the ATP-binding pocket of a kinase).

  • Metabolic Stability: Morpholine rings are susceptible to oxidative metabolism (N-oxidation or alpha-hydroxylation). The steric bulk of the (S)-methyl group hinders Cytochrome P450 enzymes from accessing the adjacent carbons, extending the in vivo half-life of the parent drug.

  • Chiral Recognition: In chiral environments like receptor pockets, the (S)-isomer often exhibits 10-100x greater potency than the (R)-isomer due to specific hydrophobic pocket filling.

MethylEffect Figure 1: Pharmacological Impact of (S)-2-Methyl Substitution Base Morpholine Scaffold Mod C2-Methylation ((S)-Configuration) Base->Mod Synthetic Modification Effect1 Conformational Lock (Reduced Entropy Cost) Mod->Effect1 Steric Constraint Effect2 Metabolic Shielding (Blocked P450 Access) Mod->Effect2 Steric Hindrance Result High Potency & Extended Half-life Effect1->Result Effect2->Result

[6]

Asymmetric Synthesis & Process Chemistry

To ensure high enantiomeric excess (ee%), the synthesis typically relies on the "Chiral Pool" strategy, utilizing L-Alanine as the starting material. This avoids the yield losses associated with resolving racemic mixtures.

Synthetic Pathway (The L-Alanine Route)

This route preserves the stereocenter from the natural amino acid.

Step 1: Reduction to Amino Alcohol L-Alanine is reduced (typically using LiAlH₄ or borane-DMS) to L-Alaninol ((S)-2-aminopropan-1-ol).

  • Critical Parameter: Anhydrous conditions are vital. Moisture destroys the hydride reducing agent, leading to incomplete conversion.

Step 2: N-Alkylation & Cyclization L-Alaninol reacts with a bifunctional electrophile (e.g., chloroacetyl chloride or ethylene glycol derivatives) followed by reduction/cyclization to close the morpholine ring.

  • Causality: Using a one-pot cyclization with dialkyl oxalates followed by reduction is often preferred to avoid handling toxic ethylene oxide.

Step 3: Salt Formation (HCl) The crude (S)-2-methylmorpholine oil is treated with HCl (gas or ethereal solution) to precipitate the salt.

  • Why HCl? The free base is volatile and prone to air oxidation (N-oxide formation). The HCl salt is a stable, crystalline solid suitable for long-term storage.

Laboratory Protocol: Salt Formation & Purification

Note: This protocol assumes possession of the crude (S)-2-methylmorpholine free base.

  • Dissolution: Dissolve 10 mmol of crude (S)-2-methylmorpholine in 20 mL of anhydrous diethyl ether or MTBE. Cool to 0°C under nitrogen.

  • Acidification: Dropwise add 11 mmol of 2M HCl in diethyl ether (or dioxane).

    • Observation: A white precipitate will form immediately.

    • Control: Maintain temperature <5°C to prevent acid-catalyzed racemization or degradation.

  • Isolation: Stir for 30 minutes. Filter the solid under an inert atmosphere (nitrogen blanket) as the salt is hygroscopic.

  • Drying: Wash the filter cake with cold ether. Dry in a vacuum desiccator over P₂O₅ to remove trace water and excess HCl.

Quality Control & Analytical Validation

Ensuring the optical purity of (S)-2-methylmorpholine is non-negotiable, as the (R)-enantiomer may be inactive or toxic.

Chiral HPLC Method

Standard reverse-phase C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required.

  • Column: Chiralpak IG or IC (Immobilized Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is essential to suppress peak tailing of the secondary amine.

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98.5%.

QC_Workflow Figure 2: Quality Control Decision Tree Sample Batch Sample (HCl Salt) Solubility Dissolve in Mobile Phase Sample->Solubility HPLC Chiral HPLC Analysis (Chiralpak IG) Solubility->HPLC Decision ee > 98.5%? HPLC->Decision Pass Release for Synthesis Decision->Pass Yes Fail Recrystallize (EtOH/Et2O) Decision->Fail No Fail->Sample Reprocess

Handling Precautions
  • Hygroscopicity: The HCl salt absorbs atmospheric water rapidly, turning into a sticky gum. Weighing must be done quickly or in a glovebox.

  • Stoichiometry: When using in coupling reactions, remember to add exactly 1 equivalent of base (e.g., DIPEA) to neutralize the HCl and free the nucleophilic amine.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 42609645, (S)-2-Methylmorpholine hydrochloride. Retrieved from [Link]

  • Wuitschik, G., et al. (2010).Oxetanes as Versatile Elements in Drug Discovery and Synthesis (Discussing morpholine analogs). Angewandte Chemie International Edition.

Sources

Exploratory

Enantioselective Synthesis of (S)-2-Methylmorpholine Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract (S)-2-Methylmorpholine and its hydrochloride salt are pivotal chiral building blocks in contemporary medicinal chemistry, forming the core of numerous pharmacologically active agents. The precise stereochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-Methylmorpholine and its hydrochloride salt are pivotal chiral building blocks in contemporary medicinal chemistry, forming the core of numerous pharmacologically active agents. The precise stereochemical orientation of the methyl group at the C2 position is frequently critical for biological efficacy and selectivity. This guide provides an in-depth exploration of robust and scalable methodologies for the enantioselective synthesis of (S)-2-methylmorpholine hydrochloride. We will dissect field-proven strategies, emphasizing the causality behind experimental design, from catalyst selection to reaction optimization and final salt formation. This document is intended for researchers, chemists, and drug development professionals seeking to implement or refine the synthesis of this valuable chiral synthon.

Introduction: The Significance of Chiral Morpholines in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] When substituted, particularly at the 2 and 3 positions, the resulting stereoisomers can exhibit profoundly different pharmacological profiles.[3][4] The enantioselective synthesis of molecules like (S)-2-methylmorpholine is therefore not merely an academic exercise but a critical step in the development of safer and more effective therapeutics. Traditional synthetic routes often yield racemic mixtures, necessitating challenging and costly chiral separations.[5] Modern asymmetric catalysis offers a more elegant and economically viable solution, directly furnishing the desired enantiomer in high purity.[3][4][6][7]

This guide will focus on catalytic asymmetric hydrogenation, a powerful and industrially scalable method, as the primary strategy for accessing (S)-2-methylmorpholine. We will also briefly explore alternative approaches to provide a comprehensive overview of the synthetic landscape.

Core Strategy: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

The most direct and atom-economical approach to enantiomerically enriched 2-substituted morpholines is the asymmetric hydrogenation of a corresponding dehydromorpholine substrate.[1][3][4] This strategy relies on the use of a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand, to selectively deliver hydrogen to one face of the prochiral double bond.

The "Why": Causality in Catalyst and Ligand Selection

The success of this reaction hinges on the choice of the chiral ligand. The ligand's structure creates a chiral environment around the rhodium center, which coordinates to the dehydromorpholine. This coordination geometry dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer. For the synthesis of 2-substituted morpholines, bisphosphine ligands with a large bite angle have proven to be particularly effective.[3][4] Ligands such as SKP are crucial for achieving high enantioselectivity.[1]

The general workflow for this synthetic approach is outlined below:

G cluster_0 Catalyst Preparation (Inert Atmosphere) cluster_1 Asymmetric Hydrogenation cluster_2 Purification & Salt Formation Rh_precatalyst Rh Precatalyst ([Rh(COD)2]BF4) Active_catalyst Active Rh-Ligand Catalyst Rh_precatalyst->Active_catalyst Anhydrous Solvent Chiral_ligand Chiral Ligand ((R)-SKP) Chiral_ligand->Active_catalyst Hydrogenation Hydrogenation (Autoclave) Active_catalyst->Hydrogenation Substrate Dehydromorpholine Substrate Substrate->Hydrogenation Crude_product Crude (S)-2-Methylmorpholine Hydrogenation->Crude_product H2 Gas Purification Purification Crude_product->Purification Column Chromatography Analysis Analysis (Chiral HPLC) Purification->Analysis Salt_formation Salt Formation Purification->Salt_formation HCl in Ether Final_product (S)-2-Methylmorpholine Hydrochloride Salt_formation->Final_product G Alkene Allyl Alcohol Derivative AA_step Sharpless Asymmetric Aminohydroxylation Alkene->AA_step OsO4, Chiral Ligand, N-Source Amino_alcohol Chiral 1,2-Amino Alcohol AA_step->Amino_alcohol Cyclization Intramolecular Cyclization Amino_alcohol->Cyclization Morpholine (S)-2-Hydroxymethylmorpholine Cyclization->Morpholine

Sources

Foundational

(S)-2-Methylmorpholine Hydrochloride: A Precision Chiral Building Block for Next-Gen Kinase Inhibitors

[1] Executive Summary (S)-2-Methylmorpholine hydrochloride (CAS: 168038-14-0 [HCl salt], 74572-13-7 [free base]) is a high-value chiral heterocyclic building block used extensively in modern drug discovery.[1] Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(S)-2-Methylmorpholine hydrochloride (CAS: 168038-14-0 [HCl salt], 74572-13-7 [free base]) is a high-value chiral heterocyclic building block used extensively in modern drug discovery.[1] Unlike its achiral parent morpholine, the introduction of the C2-methyl group breaks symmetry, introducing a defined stereochemical vector that can be exploited to enhance selectivity in protein binding pockets (particularly kinases like mTOR, PI3K, and LRRK2) and improve metabolic stability by blocking oxidative "soft spots" on the morpholine ring.[2] This guide details the technical specifications, synthetic utility, and medicinal chemistry logic for deploying this moiety in lead optimization.[2]

Part 1: Chemical Identity & Structural Significance[1]

Structural Specifications

The defining feature of (S)-2-methylmorpholine is the methyl substituent located at the carbon adjacent to the oxygen atom (C2), distinct from the C3-methyl isomers found in drugs like Vistusertib (AZD2014).[1]

PropertySpecification
IUPAC Name (2S)-2-methylmorpholine hydrochloride
CAS Number 168038-14-0 (HCl salt); 74572-13-7 (Free base)
Molecular Formula C₅H₁₁NO[1][3] · HCl
Molecular Weight 137.61 g/mol
Chirality (S)-enantiomer
Appearance White to off-white hygroscopic solid
pKa (Conj.[1] Acid) ~8.5 – 9.0 (Slightly less basic than morpholine due to steric hindrance)
Conformational Biasing

The C2-methyl group exerts a profound effect on the ring's conformation. In the preferred chair conformation, the (S)-methyl group adopts an equatorial orientation to minimize 1,3-diaxial interactions.[1] This "locks" the ring geometry, reducing the entropic penalty upon binding to a protein target compared to the more flexible unsubstituted morpholine.

Conformation cluster_0 Conformational Locking A (S)-2-Methylmorpholine (Chair Form) B Methyl Group (Equatorial Preference) A->B Minimizes Steric Strain C N-Substituent Vector (Defined Trajectory) A->C Directs caption Fig 1. The equatorial preference of the C2-methyl group restricts ring flipping, pre-organizing the molecule for binding.

Part 2: Strategic Synthesis & Manufacturing

Access to high enantiomeric excess (ee) material is critical.[1] The two primary industrial routes rely on the "Chiral Pool" approach or Asymmetric Synthesis.

Route A: Chiral Pool (From (S)-Propylene Oxide)

This is the most scalable method, utilizing the inexpensive chiral pool material (S)-propylene oxide.[1]

  • Ring Opening: (S)-Propylene oxide is reacted with N-benzyl ethanolamine.[1] The regioselectivity is controlled to attack the less substituted carbon, preserving the chiral center.

  • Cyclization: The resulting diol is cyclized (often via Mitsunobu conditions or acid-mediated dehydration) to form the morpholine ring.

  • Deprotection: Hydrogenolysis (Pd/C, H₂) removes the benzyl group to yield the free amine.

Route B: From Amino Acids (Chiral Resolution)

Racemic 2-methylmorpholine can be synthesized from amino acid derivatives and then resolved using chiral acids (e.g., tartaric acid), though this is less atom-efficient than Route A.[1][2]

Part 3: Medicinal Chemistry Applications[1][4][5][6][7]

Metabolic Stability (The "Deuterium Effect" Mimic)

Morpholine rings are often susceptible to oxidative metabolism (CYP450) at the carbon alpha to the oxygen. Introducing a methyl group at C2 sterically hinders this position and removes one abstractable hydrogen, significantly increasing the metabolic half-life (


) of the drug candidate.
Selectivity Engineering

In kinase inhibitors, the morpholine oxygen often acts as a hydrogen bond acceptor for the hinge region. The (S)-methyl group can be positioned to:

  • Clash with non-conserved residues in off-target kinases (selectivity filter).[1]

  • Fill small hydrophobic pockets adjacent to the hinge (affinity booster).

Case Study Contrast:

  • AZD2014 (Vistusertib): Uses (S)-3-methylmorpholine .[1] The methyl is adjacent to the nitrogen, affecting the N-substituent twist.

  • LRRK2 Inhibitors: Recent patents (e.g., WO2015113452) utilize 2-methylmorpholine variants to fine-tune blood-brain barrier (BBB) permeability and potency.[1]

SAR_Logic cluster_1 Morpholine Role Target Kinase ATP Pocket (Hinge Region) O_atom Ether Oxygen (H-Bond Acceptor) Target->O_atom H-Bonding Me_Group (S)-2-Methyl (Selectivity/Metab. Stability) Target->Me_Group Hydrophobic Interaction N_atom Amine Nitrogen (Linker to Scaffold) Me_Group->Target Steric Clash (Selectivity) caption Fig 2. Pharmacophore mapping of (S)-2-methylmorpholine in a kinase binding pocket.

[1]

Part 4: Experimental Protocols

Protocol: Nucleophilic Aromatic Substitution ( )

This reaction is standard for attaching the morpholine to heteroaryl chloride scaffolds (e.g., chloropyrimidine).[1][2]

  • Reagents: Heteroaryl chloride (1.0 eq), (S)-2-Methylmorpholine HCl (1.2 eq), DIPEA (3.0 eq).[1][2]

  • Solvent: DMF or NMP (polar aprotic is essential).[1]

  • Conditions: Heat at 80–100°C for 2–4 hours.

  • Note: The HCl salt requires excess base (3.0 eq) to free the amine in situ.

Step-by-Step:

  • Dissolve 1.0 mmol of heteroaryl chloride in 5 mL DMF.

  • Add 3.0 mmol (0.52 mL) of DIPEA.

  • Add 1.2 mmol (165 mg) of (S)-2-methylmorpholine HCl.

  • Stir at 90°C. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, dry over MgSO₄.[2]

Protocol: Buchwald-Hartwig Coupling

For unactivated aryl halides, Palladium catalysis is required.[1][2]

  • Catalyst: Pd₂(dba)₃ (2 mol%) + BINAP or Xantphos (4 mol%).[1][2]

  • Base: NaOtBu (1.5 eq).[1]

  • Solvent: Toluene or Dioxane (anhydrous).[1]

  • Conditions: 100°C under Argon for 12h.

Part 5: Quality Control & Analytics[1]

Enantiomeric Excess (ee) Determination

Separating the (S) and (R) enantiomers of 2-methylmorpholine requires specialized chiral stationary phases.[1]

Method Parameters:

  • Column: Chiralpak IG or IC (Immobilized Amylose/Cellulose derivatives).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophore; derivatization with benzoyl chloride is recommended for higher sensitivity).[1]

  • Expected Result: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer.[1] Note: Derivatization with a chromophore (e.g., reaction with 4-nitrobenzoyl chloride) is strongly advised for robust UV detection.[1][2]

NMR Identification[1][2][8]
  • ¹H NMR (DMSO-d₆): Look for the distinctive doublet for the methyl group at

    
     ppm (
    
    
    
    Hz).[1] The methine proton at C2 will appear as a complex multiplet shifted downfield due to the oxygen.

References

  • Synthesis via Chiral Epoxides: Organic Syntheses, Coll.[2] Vol. 10, p.204 (2004).[1][2] (General methodology for chiral amino alcohol cyclization). Link

  • Kinase Inhibitor Selectivity: Journal of Medicinal Chemistry, "Discovery of Vistusertib (AZD2014)" (Context on morpholine methyl-substitution effects).[1] [1][2]

  • LRRK2 Inhibitors: Patent WO2015113452A1, "Compounds that inhibit LRRK2 kinase activity".[2]

  • Chiral HPLC Strategies: Journal of Chromatography A, "Separation of morpholine derivatives on polysaccharide-based chiral stationary phases". [1][2]

  • Safety Data: PubChem Compound Summary for 2-Methylmorpholine. [1][2]

Sources

Exploratory

(S)-2-Methylmorpholine Hydrochloride: Strategic Chiral Building Block for Next-Gen Kinase Inhibitors

[1] Executive Summary (S)-2-Methylmorpholine hydrochloride (CAS: 1147108-99-3) is a high-value chiral building block extensively utilized in modern medicinal chemistry, particularly in the optimization of kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(S)-2-Methylmorpholine hydrochloride (CAS: 1147108-99-3) is a high-value chiral building block extensively utilized in modern medicinal chemistry, particularly in the optimization of kinase inhibitors (mTOR, PI3K) and CNS-active agents.[1] Unlike the achiral morpholine parent, the introduction of the C2-methyl group breaks symmetry, introducing a defined stereochemical vector that can enhance target selectivity, modulate metabolic stability, and fine-tune physicochemical properties (pKa, lipophilicity).[1]

This technical guide details the handling, synthetic utility, and strategic application of (S)-2-methylmorpholine hydrochloride in asymmetric synthesis, providing researchers with actionable protocols for integrating this moiety into drug scaffolds.[1]

Chemical Profile & Pharmacochemical Advantages[1][2][3][4][5]

The "Methyl Effect" in Morpholine Scaffolds

The morpholine ring is a "privileged structure" in drug discovery, often used to improve water solubility and hydrogen-bonding potential.[1] However, the addition of a methyl group at the C2 position in the (S)-configuration offers distinct advantages:

  • Conformational Locking: The equatorial preference of the methyl group constrains the morpholine ring into a specific chair conformation. This reduces the entropic penalty upon binding to a protein active site, potentially increasing potency (affinity).[1]

  • Selectivity Filter: In kinase inhibitors (e.g., PI3K/mTOR pathway), the chiral methyl group can exploit small hydrophobic pockets within the ATP-binding site that are inaccessible to the bulkier or achiral analogs, thereby improving isoform selectivity.[1]

  • Metabolic Stability: Substitution at the C2 position hinders oxidative metabolism at the carbon alpha to the ethereal oxygen, a common metabolic "soft spot" for CYP450 enzymes.[1]

Physical Properties
PropertyData
Chemical Name (S)-2-Methylmorpholine hydrochloride
CAS Number 1147108-99-3
Formula C5H12ClNO
MW 137.61 g/mol
Appearance White to off-white crystalline solid
Chirality (S)-enantiomer (C2 center)
Solubility Highly soluble in water, MeOH, DMSO; sparingly soluble in ether/hexane
Hygroscopicity Hygroscopic; store under inert atmosphere (Ar/N2)

Synthetic Utility & Handling[1][4][5]

Free-Basing Strategy

The compound is supplied as the hydrochloride salt for enhanced stability. For most nucleophilic applications (SnAr, Buchwald-Hartwig), the free amine must be generated in situ or pre-formed.[1]

  • In-situ: Use 2.5–3.0 equivalents of a tertiary amine base (DIPEA, TEA) or an inorganic base (K2CO3, Cs2CO3) in the reaction mixture.[1]

  • Pre-formation: Dissolve the salt in minimal water, basify with 50% NaOH, extract with DCM, dry over Na2SO4, and concentrate carefully (volatile!).[1] Note: In-situ generation is generally preferred to avoid loss of the volatile free amine.

Key Reaction Classes

The secondary amine of (S)-2-methylmorpholine acts as a nucleophile in:

  • Nucleophilic Aromatic Substitution (SnAr): Reacts with electron-deficient heteroaryl halides (e.g., chloropyrimidines, chlorotriazines).[1]

  • Buchwald-Hartwig Amination: Pd-catalyzed coupling with aryl halides/triflates.[1]

  • Reductive Amination: Reaction with aldehydes/ketones to form tertiary amines.

Strategic Application Workflow (Kinase Inhibitor Design)

The following diagram illustrates the logic flow of incorporating (S)-2-methylmorpholine into a drug scaffold to optimize a hit compound.

G Hit Hit Compound (Achiral Morpholine) Issue Issue Identified: Low Selectivity or Rapid Metabolism Hit->Issue Profiling Strategy Strategy: Introduce (S)-2-Me Chiral Center Issue->Strategy SAR Design Synthesis Synthesis: SnAr Coupling with (S)-2-Me-Morpholine HCl Strategy->Synthesis Execution Result Lead Candidate: Improved Potency & Metabolic Stability Synthesis->Result Validation

Figure 1: Optimization workflow replacing a standard morpholine with (S)-2-methylmorpholine to resolve ADME or selectivity issues.

Detailed Experimental Protocol

Protocol: SnAr Coupling of (S)-2-Methylmorpholine to a 4-Chloropyrimidine Scaffold

This procedure represents a standard method for attaching the chiral morpholine unit to a heteroaromatic core, common in the synthesis of PI3K/mTOR inhibitors (e.g., analogs of Bimiralisib).[1]

Objective: Synthesize 4-((S)-2-methylmorpholino)pyrimidine derivative.

Materials:
  • Heteroaryl Chloride substrate (e.g., 4,6-dichloropyrimidine): 1.0 equiv (1.0 mmol)[1]

  • (S)-2-Methylmorpholine hydrochloride: 1.2 equiv (1.2 mmol, 165 mg)[1]

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equiv (3.0 mmol, 0.52 mL)[1]

  • Solvent: Anhydrous DMF or DMSO (5 mL)

Methodology:
  • Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Heteroaryl Chloride (1.0 mmol) in anhydrous DMF (5 mL).

  • Addition: Add (S)-2-Methylmorpholine hydrochloride (165 mg) to the solution. The solid may not dissolve immediately.

  • Activation: Add DIPEA (0.52 mL) dropwise via syringe. The solution may warm slightly.

  • Reaction: Heat the reaction mixture to 80°C under a nitrogen atmosphere. Monitor reaction progress by TLC or LC-MS.[1]

    • Typical reaction time:[1] 2–4 hours.

    • Observation: Formation of the product peak [M+H]+ corresponding to Cl displacement.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) to remove DMF and excess salts.[1]

    • Wash the organic layer with saturated brine (10 mL).[1]

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes).

Critical Control Points:
  • Stoichiometry: Ensure at least 2.5 equivalents of base are used to neutralize the HCl salt and scavenge the HCl generated during substitution.

  • Temperature: If the aryl chloride is highly reactive (e.g., chlorotriazine), perform the reaction at 0°C to RT to prevent bis-substitution.

Quality Control & Analytical Validation

Verifying the enantiomeric purity of the final product is crucial, as racemization is rare but possible under extreme conditions.[1]

Recommended Chiral HPLC Method
  • Column: Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Result: The (S)-enantiomer should elute as a single sharp peak.[1] Compare with a racemic standard to confirm separation.

References

  • Synthesis and SAR of Morpholine Derivatives: Jain, A., & Sahu, S. K. (2024).[1][2] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.[1][2] Link

  • Morpholine in CNS Drug Discovery: Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health (PMC).[1] Link

  • Synthesis of Reboxetine Analogues: Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters (ACS).[1][3] Link[1]

  • mTOR/PI3K Inhibitor Design: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Link

  • Chemical Properties: PubChem Compound Summary for CID 42609645, (2R)-2-methylmorpholine hydrochloride. National Center for Biotechnology Information. Link[1]

Sources

Foundational

Technical Guide: (S)-2-Methylmorpholine Hydrochloride in Drug Discovery

The following technical guide details the applications, synthesis, and medicinal chemistry significance of (S)-2-methylmorpholine hydrochloride . [1] Executive Summary (S)-2-Methylmorpholine hydrochloride (CAS: 1147108-9...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and medicinal chemistry significance of (S)-2-methylmorpholine hydrochloride .

[1]

Executive Summary

(S)-2-Methylmorpholine hydrochloride (CAS: 1147108-99-3) is a high-value chiral building block used extensively in the optimization of small-molecule kinase inhibitors and GPCR ligands.[1] Unlike its achiral parent (morpholine) or its regioisomer (3-methylmorpholine), the 2-methyl variant introduces a specific steric vector adjacent to the ether oxygen.[1] This structural modification is critical for conformational restriction , often locking the morpholine ring into a preferred chair conformation that enhances binding affinity while shielding the metabolic "soft spot" at the


-carbon, thereby improving half-life (

).[1]

This guide provides a technical breakdown of its chemical profile, validated synthetic routes, and specific applications in pharmaceutical development, grounded in recent patent literature and medicinal chemistry studies.[2]

Chemical Profile & Stereochemistry

PropertySpecification
IUPAC Name (2S)-2-methylmorpholine;hydrochloride
CAS Number 1147108-99-3 (HCl salt); 74572-13-7 (Free base)
Molecular Formula C

H

ClNO
Molecular Weight 137.61 g/mol
Chirality (S)-Enantiomer (C2 position)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO
pKa ~8.4 (Conjugate acid)
Stereochemical Significance

The introduction of the methyl group at the C2 position creates a chiral center that dictates the ring's puckering. In the (S)-configuration, the methyl group typically adopts an equatorial position in the lowest-energy chair conformation to minimize 1,3-diaxial interactions.[1] This "conformational lock" is exploited in drug design to pre-organize the molecule for binding, reducing the entropic penalty upon active site docking.[2]

Synthetic Utility & Manufacturing

The synthesis of enantiopure (S)-2-methylmorpholine is non-trivial compared to the 3-methyl isomer (which is derived from the abundant chiral pool material L-alanine).[1] The 2-methyl isomer is typically accessed via chiral epoxides.[1]

Retrosynthetic Analysis

The most robust route involves the ring-opening of (S)-propylene oxide with ethanolamine, followed by cyclization.[1]

Synthesis Start1 (S)-Propylene Oxide (Chiral Pool) Inter Intermediate Diol: (S)-1-((2-hydroxyethyl)amino)propan-2-ol Start1->Inter Regioselective Ring Opening Start2 Ethanolamine Start2->Inter Cycliz Cyclization (Acid Mediated / Dehydration) Inter->Cycliz H2SO4 or TsCl/Base Product (S)-2-Methylmorpholine HCl Cycliz->Product HCl/Dioxane

Figure 1: Synthetic pathway for (S)-2-methylmorpholine.

Validated Experimental Protocol: Synthesis of (S)-2-Methylmorpholine HCl

Note: This protocol is adapted from standard procedures for chiral morpholine synthesis (e.g., WO200809457).[1]

Step 1: Ring Opening

  • Reagents: (S)-Propylene oxide (1.0 eq), Ethanolamine (1.2 eq), Methanol (Solvent).[1]

  • Procedure: To a cooled solution (0°C) of ethanolamine in methanol, add (S)-propylene oxide dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate under reduced pressure to yield the crude amino-diol intermediate (S)-1-((2-hydroxyethyl)amino)propan-2-ol.

Step 2: Cyclization (The "Self-Validating" Step) Critical Control Point: Temperature control is vital to prevent racemization during acid-mediated dehydration.[1]

  • Reagents: Crude amino-diol, Conc. H

    
    SO
    
    
    
    (3.0 eq).[1]
  • Procedure: Slowly add the amino-diol to pre-cooled H

    
    SO
    
    
    
    at 0°C. Heat the mixture to 140°C for 8 hours (internal temperature monitoring required).
  • Quench: Cool to 0°C and neutralize with NaOH (aq) to pH > 12.

  • Extraction: Extract with Dichloromethane (DCM) x3. Dry over MgSO

    
    .
    
  • Salt Formation: Add 4M HCl in Dioxane to the DCM solution. The white precipitate is (S)-2-methylmorpholine hydrochloride .[1]

  • Yield: Typically 60-70% overall.

Pharmaceutical Applications

Kinase Inhibition (GAK & Kif18a)

(S)-2-methylmorpholine is a privileged scaffold in the design of inhibitors for Cyclin G Associated Kinase (GAK) and Kinesin Family Member 18A (Kif18a) .[1]

  • Mechanism: In GAK inhibitors, the morpholine oxygen often acts as a hydrogen bond acceptor to the kinase hinge region.[2] The (S)-2-methyl group points into a hydrophobic pocket (e.g., the "sugar pocket" or solvent front), improving selectivity against closely related kinases by exploiting steric clashes in non-target enzymes.[1]

  • Data: Research indicates that the (S)-isomer can exhibit up to 40-fold higher affinity than the (R)-isomer in specific isothiazolo-pyridine scaffolds, demonstrating the critical nature of the C2 stereocenter [1].[1]

Metabolic Stability (The "Magic Methyl" Effect)

Unsubstituted morpholines are susceptible to oxidative metabolism (N-dealkylation or oxidation at the


-carbon).[1]
  • Effect: Placing a methyl group at C2 sterically hinders the approach of Cytochrome P450 enzymes (specifically CYP3A4) to the adjacent carbon.

  • Outcome: This modification often leads to reduced clearance (CL_int) and improved oral bioavailability (%F) in preclinical species.[1]

General Coupling Protocol (Buchwald-Hartwig)

To incorporate this building block into a drug scaffold (e.g., a chloropyrimidine core):

  • Reagents: Aryl chloride (1.0 eq), (S)-2-methylmorpholine HCl (1.2 eq), Pd_2(dba)_3 (0.05 eq), BINAP or RuPhos (0.1 eq), Cs_2CO_3 (3.0 eq).

  • Solvent: Toluene or Dioxane (degassed).[1]

  • Conditions: 100°C for 12-16 hours under Argon.

  • Purification: Silica gel chromatography.

Mechanism of Action Diagram

MOA Drug Drug Scaffold (e.g., Pyrimidine Core) Morph (S)-2-Methylmorpholine Moiety Drug->Morph Covalent Attachment Hbond H-Bond Acceptor (Ether Oxygen) Morph->Hbond Provides Steric Steric Clash / Fit (C2-Methyl Group) Morph->Steric Enforces (S)-Config Metab Metabolic Shielding (CYP3A4 Blockade) Morph->Metab Enhances Target Target Protein (Kinase ATP Pocket) Hbond->Target Binding Affinity Steric->Target Selectivity Filter Metab->Drug Increases Half-life

Figure 2: Mechanistic contribution of the (S)-2-methylmorpholine moiety to drug efficacy.[1]

References

  • Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) . Journal of Medicinal Chemistry. (Demonstrates the stereochemical preference of S-isomer over R-isomer in kinase binding).

  • Pyrazolo-pyrimidine compound, salts thereof, and their use . Patent TWI726861B.[1][2] (Describes the synthesis and use of (S)-2-methylmorpholine in kinase inhibitor scaffolds).

  • Discovery and Characterization of AZD6738 . Journal of Medicinal Chemistry. (Contextual reference for morpholine scaffolds in ATR inhibition; notes the distinction between 2-methyl and 3-methyl variants). [1]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts . Molecules. (General synthetic utility of methylmorpholines).

  • (S)-2-Methylmorpholine Hydrochloride Product Data . Sigma-Aldrich.[1] (Physical properties and commercial availability).

Sources

Protocols & Analytical Methods

Method

The Strategic deployment of (S)-2-Methylmorpholine Hydrochloride in the Asymmetric Synthesis of Bioactive Molecules

Introduction: The Privileged Role of the Chiral Morpholine Scaffold In the landscape of modern medicinal chemistry, the morpholine moiety has emerged as a "privileged scaffold."[1][2] Its frequent incorporation into a va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of the Chiral Morpholine Scaffold

In the landscape of modern medicinal chemistry, the morpholine moiety has emerged as a "privileged scaffold."[1][2] Its frequent incorporation into a vast array of bioactive molecules stems from its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1][3] The strategic introduction of chirality into the morpholine ring, particularly at the C-2 position, offers a powerful tool for optimizing drug-receptor interactions and enhancing therapeutic efficacy. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of (S)-2-methylmorpholine hydrochloride as a versatile chiral building block in the synthesis of complex bioactive molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Concept: (S)-2-Methylmorpholine as a Chiral Precursor

(S)-2-Methylmorpholine hydrochloride serves as a readily available and stereochemically defined starting material for the construction of more complex molecules. Its primary application lies in its use as a secondary amine for nucleophilic substitution reactions, most notably N-alkylation, to introduce the chiral morpholine unit into a target scaffold. The hydrochloride salt ensures stability and ease of handling, and the free base can be readily generated in situ or in a separate step prior to its use in synthesis.

A prime example of the strategic use of a chiral 2-substituted morpholine derivative is in the synthesis of the potent and selective neurokinin-1 (NK-1) receptor antagonist, Aprepitant (Emend®).[2][4] Aprepitant is a crucial therapeutic agent for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting.[1][5][6] The core structure of Aprepitant features a complex substituted morpholine ring, and its synthesis highlights the importance of precise stereochemical control.[2] While various synthetic routes to Aprepitant have been developed, including greener and more atom-economical approaches, the fundamental connection of a side chain to the morpholine nitrogen is a key transformation.[1][7]

Application Focus: Synthesis of an Aprepitant Precursor via N-Alkylation

This section details a representative protocol for the N-alkylation of (S)-2-methylmorpholine, a crucial step analogous to a key bond formation in the synthesis of NK-1 receptor antagonists like Aprepitant. This protocol is designed to be illustrative of the general principles and techniques involved when using (S)-2-methylmorpholine hydrochloride as a chiral building block.

Visualizing the Workflow: N-Alkylation of (S)-2-Methylmorpholine

N_Alkylation_Workflow cluster_0 Preparation cluster_1 N-Alkylation Reaction cluster_2 Work-up & Purification Start (S)-2-Methylmorpholine Hydrochloride Free_Base Generation of (S)-2-Methylmorpholine (Free Base) Start->Free_Base Base Base (e.g., K2CO3, Et3N) Base->Free_Base Reaction SN2 Reaction Free_Base->Reaction Electrophile Electrophilic Partner (R-X, e.g., Mesylate) Electrophile->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Chromatography Workup->Purification Product N-Alkylated Product Purification->Product caption Workflow for N-Alkylation

Caption: General workflow for the N-alkylation of (S)-2-methylmorpholine.

Detailed Experimental Protocol: N-Alkylation with a Model Electrophile

This protocol describes the N-alkylation of (S)-2-methylmorpholine with a model electrophile, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl methanesulfonate, a key intermediate in certain Aprepitant syntheses.

Materials:

  • (S)-2-Methylmorpholine hydrochloride

  • (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl methanesulfonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Free Base Generation:

    • To a solution of (S)-2-methylmorpholine hydrochloride (1.0 eq) in a mixture of water and ethyl acetate, add potassium carbonate (2.0 eq) portion-wise with vigorous stirring.

    • Continue stirring for 30 minutes at room temperature to ensure complete neutralization.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-methylmorpholine as an oil. Note: For many applications, the free base can be generated in situ.

  • N-Alkylation Reaction:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-methylmorpholine (1.1 eq) in anhydrous acetonitrile.

    • Add anhydrous potassium carbonate (2.5 eq) to the solution.

    • To this stirred suspension, add a solution of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl methanesulfonate (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with deionized water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation: Expected Outcome and Characterization
ParameterExpected Value
Reactant Ratio 1.1 eq (S)-2-methylmorpholine : 1.0 eq Mesylate
Base 2.5 eq K₂CO₃
Solvent Anhydrous Acetonitrile
Reaction Temperature Reflux (~82°C)
Reaction Time 12-24 hours
Typical Yield 75-90%
Stereochemical Integrity >99% ee (retention of configuration at C2-morpholine)

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to confirm its structure, purity, and enantiomeric excess.

Causality in Experimental Design: Why These Conditions?

  • Choice of Base: Potassium carbonate is a moderately strong inorganic base that is effective in scavenging the methanesulfonic acid byproduct of the Sₙ2 reaction. Its insolubility in acetonitrile helps to drive the reaction forward and simplifies its removal by filtration.[8] Anhydrous conditions are crucial to prevent hydrolysis of the mesylate electrophile.

  • Solvent Selection: Acetonitrile is a polar aprotic solvent that is well-suited for Sₙ2 reactions. It effectively dissolves the organic reactants while allowing for the easy removal of the inorganic base by filtration.

  • Reaction Temperature: Heating to reflux provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.[9]

  • Stoichiometry: A slight excess of the amine is often used to ensure complete consumption of the more valuable electrophile. A larger excess of the base is used to ensure the reaction medium remains basic throughout the process.

Self-Validating System: In-Process Controls and Quality Checks

To ensure the reliability and reproducibility of this protocol, the following in-process controls are recommended:

  • Confirmation of Free Base Generation: Before proceeding with the N-alkylation, the pH of the aqueous layer after the initial extraction should be checked to ensure it is basic, confirming the complete neutralization of the hydrochloride salt.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS is critical to determine the reaction endpoint. This prevents the formation of potential degradation byproducts from prolonged heating.

  • Stereochemical Analysis: Chiral HPLC analysis of the final product is essential to confirm that no racemization has occurred at the stereocenter of the (S)-2-methylmorpholine moiety during the reaction.

Broader Applications and Future Perspectives

The N-alkylation protocol described here is a foundational method that can be adapted for the synthesis of a wide range of bioactive molecules. By varying the electrophilic partner, diverse functionalities can be introduced onto the chiral morpholine scaffold, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[10] The continued development of more efficient and greener synthetic methodologies, such as catalytic N-alkylation of amines with alcohols, will further enhance the utility of (S)-2-methylmorpholine as a key chiral building block.[8][11]

Conclusion

(S)-2-Methylmorpholine hydrochloride is a valuable and versatile chiral building block for the synthesis of bioactive molecules. The N-alkylation reaction, when performed under carefully controlled conditions, provides a reliable method for incorporating this privileged scaffold into complex molecular architectures with high fidelity of the stereocenter. The detailed protocol and the underlying scientific rationale presented in this application note are intended to empower researchers to confidently and effectively utilize this important synthetic tool in their drug discovery and development endeavors.

References

  • Green Synthesis of Aprepitant. Chemistry For Sustainability. [Link]

  • Chapter 10 Synthesis of aprepitant. ResearchGate. [Link]

  • Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award (Merck & Co., Inc.). US EPA. [Link]

  • EP2582697A1 - Nanostructured aprepitant compositions, process for the preparation thereof and pharmaceutical compositions containing them.
  • Synthesis process of N-methylmorpholine. Eureka | Patsnap. [Link]

  • US9227958B2 - Amorphous and crystalline forms of aprepitant and processes for the preparation thereof.
  • Preparation and Characterization of Aprepitant Solid Dispersion with HPMCAS-LF. PMC. [Link]

  • Lead Compound Discovery 2. Molecular Modification 3.
  • CN103121978A - Method for preparing N-methylmorpholine.
  • US9227958B2 - Amorphous and crystalline forms of aprepitant and processes for the preparation thereof.
  • CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof.
  • US20130209521A1 - Nanostructured aprepitant compositions, process for the preparation thereof and pharmaceutical compositions containing them.
  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. [No Source Found].
  • Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. PubMed. [Link]

  • NK1 receptor antagonist. Wikipedia. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. [No Source Found].
  • Design, synthesis, and SAR of tachykinin antagonists: modulation of balance in NK(1)/NK(2) receptor antagonist activity. PubMed. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. [No Source Found].
  • Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. Patsnap Synapse. [Link]

  • Organic Syntheses Procedure. [No Source Found].

Sources

Application

(S)-2-methylmorpholine hydrochloride in the synthesis of CNS disorder drugs

Application Notes & Protocols Topic: The Strategic Incorporation of (S)-2-Methylmorpholine Hydrochloride in the Synthesis of Advanced CNS Disorder Therapeutics Audience: Researchers, Medicinal Chemists, and Drug Developm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Strategic Incorporation of (S)-2-Methylmorpholine Hydrochloride in the Synthesis of Advanced CNS Disorder Therapeutics

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS).[1][2][3] Its unique physicochemical profile—balancing hydrophilicity and lipophilicity, along with a favorable pKa—makes it an invaluable scaffold for optimizing drug candidates to cross the blood-brain barrier (BBB).[4][5][6] This guide delves into the specific application of a chiral variant, (S)-2-methylmorpholine hydrochloride, a critical building block that introduces stereochemical precision into drug design. We will explore the rationale behind its use, provide detailed synthetic protocols for its incorporation, and present a case study on its application in the synthesis of a key pharmaceutical agent. Our focus is to provide both the theoretical grounding and the practical, field-proven methodologies required for successful drug development programs.

The Morpholine Scaffold: A Privileged Structure in CNS Drug Design

Developing drugs for the CNS presents a formidable challenge due to the stringent requirements for crossing the BBB. A delicate balance of properties, including molecular size, lipophilicity (logP), and hydrogen bonding potential, is essential.[5][6] The morpholine ring has emerged as a "privileged scaffold" for several key reasons:

  • Modulation of Physicochemical Properties: The presence of both a weakly basic nitrogen atom and a polar oxygen atom allows for fine-tuning of a molecule's solubility and lipophilicity. This dual nature helps to achieve the specific balance required for both aqueous solubility in the bloodstream and lipid permeability to traverse the BBB.[4][5]

  • Structural Scaffolding: The flexible chair-like conformation of the morpholine ring acts as a reliable scaffold, positioning pharmacophoric appendages in the correct three-dimensional orientation for optimal interaction with biological targets.[4][5]

  • Improved Pharmacokinetics (PK): Incorporation of the morpholine moiety often leads to improved metabolic stability and overall pharmacokinetic profiles, enhancing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]

  • Potency Enhancement: The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom can participate in various interactions, collectively enhancing the binding affinity and potency of the drug molecule at its target receptor or enzyme.[3][4]

The introduction of a stereocenter, as in (S)-2-methylmorpholine, adds a crucial layer of specificity, allowing for enantioselective interactions with chiral biological targets, which is often the difference between a potent therapeutic and an inactive or even harmful compound.[7]

Key Physicochemical Data
PropertyValue/DescriptionSignificance in CNS Drug Design
Scaffold (S)-2-MethylmorpholineChiral heterocyclic amine, providing stereospecificity.
Form Hydrochloride SaltEnhances solubility and stability, simplifying handling and formulation.
pKa ~7.4 (of the conjugate acid)The weak basicity ensures that a significant fraction of the molecule is neutral at physiological pH, aiding BBB penetration.[4][5]
Conformation Flexible Chair-likeAllows the molecule to adopt optimal conformations for receptor binding.[2]
Solubility Soluble in water and polar organic solventsVersatile for use in a wide range of reaction conditions.

Synthesis of (S)-2-Methylmorpholine: A General Approach

The synthesis of chiral morpholines is a well-established field, often starting from readily available, enantiopure amino alcohols.[3][8] The following workflow outlines a common and reliable strategy for preparing the target compound.

Conceptual Synthetic Workflow

This diagram illustrates a common retrosynthetic approach, starting from the target molecule and working backward to a commercially available chiral starting material, (S)-Alaninol.

G cluster_0 Synthetic Pathway Target (S)-2-Methylmorpholine Intermediate2 N-Protected Chiral Diol Target->Intermediate2 Ring Closure (Dehydration) Intermediate1 N-Protected Amino Ether Intermediate2->Intermediate1 Hydroxylation (e.g., OsO4/NMO) StartingMaterial (S)-Alaninol (Chiral Pool) Intermediate1->StartingMaterial O-Alkylation (e.g., Allyl Bromide)

Caption: General synthetic logic for (S)-2-methylmorpholine.

Application Protocol: N-Alkylation for CNS Drug Synthesis

One of the most critical reactions involving (S)-2-methylmorpholine is its N-alkylation to couple it with the core of a drug molecule.[9][10] This step forms the key C-N bond that incorporates the chiral morpholine scaffold into the final active pharmaceutical ingredient (API).

Case Study: Synthesis of an Aprepitant Analogue Intermediate

Aprepitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist used to treat chemotherapy-induced nausea and vomiting.[11][12] Its structure features a complex chiral morpholine core. The following protocol details a key N-alkylation step representative of the synthesis of Aprepitant and related compounds.[13][14]

Reaction Scheme: (S)-2-methylmorpholine hydrochloride is first neutralized to the free base and then reacted with an appropriate electrophile (e.g., a mesylate-activated alcohol) to form the N-alkylated product.

G cluster_workflow N-Alkylation Workflow start 1. Neutralization (S)-2-methylmorpholine HCl + Base (e.g., K2CO3) step2 2. S N 2 Reaction Free Base + Electrophile (R-CH2-OMs) start->step2 Free Base Generation step3 3. Workup & Purification Aqueous Wash, Extraction, Chromatography step2->step3 Crude Product Formation product Final Product: N-alkylated (S)-2-methylmorpholine step3->product Isolation

Caption: Workflow for the N-alkylation of (S)-2-methylmorpholine.

Detailed Step-by-Step Protocol: N-Alkylation

Objective: To couple (S)-2-methylmorpholine with a mesylated aryl-ethyl alcohol intermediate.

Materials:

ReagentM.W.AmountMoles (equiv.)
(S)-2-Methylmorpholine HCl137.611.38 g10.0 mmol (1.0)
Aryl-ethyl Mesylate~2502.75 g11.0 mmol (1.1)
Potassium Carbonate (K₂CO₃)138.214.15 g30.0 mmol (3.0)
Acetonitrile (MeCN)-50 mL-
Deionized Water-50 mL-
Ethyl Acetate-100 mL-
Brine Solution-25 mL-

Procedure:

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (S)-2-methylmorpholine hydrochloride (1.38 g, 10.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

    • Scientist's Note: Using a powdered, anhydrous base like K₂CO₃ is critical. It acts as both the neutralizing agent for the hydrochloride salt and the acid scavenger for the methanesulfonic acid byproduct of the Sₙ2 reaction. A 3-fold excess ensures the reaction goes to completion.

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension vigorously for 15 minutes at room temperature to ensure efficient neutralization to the free amine.

  • Reagent Addition: Dissolve the Aryl-ethyl Mesylate (1.1 equiv) in 10 mL of acetonitrile and add it dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C (reflux) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Scientist's Note: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium salts without interfering with the nucleophilic amine.[9] Refluxing provides the necessary activation energy for the reaction.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃, KCl, K₂SO₄).

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in 100 mL of ethyl acetate.

    • Wash the organic layer sequentially with 50 mL of deionized water and 25 mL of brine.

    • Scientist's Note: The aqueous wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Isolation:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated (S)-2-methylmorpholine product.

Self-Validation and Trustworthiness:

  • Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Chiral Integrity: The enantiomeric excess (e.e.) of the final product should be verified using chiral HPLC to ensure that no racemization occurred during the reaction.

Conclusion and Future Outlook

(S)-2-methylmorpholine hydrochloride is more than just a chemical reagent; it is a strategic tool for imparting chirality, optimizing physicochemical properties, and enhancing the pharmacological profile of CNS drug candidates. The protocols outlined herein provide a robust framework for its successful incorporation, grounded in established principles of organic synthesis. As our understanding of CNS targets becomes more sophisticated, the demand for such precisely engineered chiral building blocks will only increase, paving the way for the next generation of safer and more effective treatments for neurological and psychiatric disorders.[3]

References

  • Eureka | Patsnap. (n.d.). Synthesis process of N-methylmorpholine. Retrieved February 3, 2026, from [Link]

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Korean Chemical Society. Retrieved February 3, 2026, from [Link]

  • Cozzolino, F., Cetrone, M., & De Luca, L. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 588-600. [Link]

  • Capitta, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Cozzolino, F., Cetrone, M., & De Luca, L. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Cozzolino, F., Cetrone, M., & De Luca, L. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Unspecified Authors. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for preparing N-methylmorpholine.
  • Google Patents. (n.d.). Novel polymorphs of aprepitant and processes for preparation.
  • Wang, Z., et al. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Chen, Y., et al. (n.d.). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]

  • Unspecified Authors. (n.d.). Chapter 10 Synthesis of aprepitant. ResearchGate. [Link]

  • Bon, J., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Selected examples of drugs containing chiral morpholine moieties. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Polymorph form of aprepitant and process for the preparation thereof.
  • Unspecified Authors. (n.d.). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). N-Methylmorpholine-N-Oxide. Retrieved February 3, 2026, from [Link]

  • American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved February 3, 2026, from [Link]

  • SciEngine. (n.d.). from SN1 and SN2 N-alkylation to radical enantioconvergent N. Retrieved February 3, 2026, from [Link]

Sources

Method

Technical Guide: Application of (S)-2-Methylmorpholine Hydrochloride in Agrochemical Synthesis

Executive Summary The shift toward single-enantiomer agrochemicals ("chiral switching") has elevated the importance of stereodefined building blocks. (S)-2-methylmorpholine hydrochloride is a critical chiral synthon used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift toward single-enantiomer agrochemicals ("chiral switching") has elevated the importance of stereodefined building blocks. (S)-2-methylmorpholine hydrochloride is a critical chiral synthon used primarily in the synthesis of Sterol Biosynthesis Inhibitor (SBI) fungicides and select herbicide scaffolds. Unlike achiral morpholine or racemic 2,6-dimethylmorpholine, the (S)-2-methyl variant offers a specific steric profile that can enhance binding affinity to the


-reductase and 

-isomerase enzymes in fungal pathogens, while potentially improving metabolic stability and reducing environmental load by eliminating the inactive distomer.

This guide details the handling, free-basing, and synthetic application of (S)-2-methylmorpholine hydrochloride in creating high-value agrochemical actives.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

Before synthesis, the physicochemical properties of the reagent must be understood to optimize reaction conditions.

PropertySpecification
Chemical Name (S)-2-Methylmorpholine hydrochloride
CAS Number 1022094-03-6
Molecular Formula C₅H₁₁NO · HCl
Molecular Weight 137.61 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; Insoluble in non-polar solvents (hexane)
Chirality (S)-enantiomer (controls stereochemistry of the pharmacophore)
pKa (Conjugate Acid) ~8.4 (requires base for activation)

Core Protocol 1: Activation (Free-Basing)

(S)-2-methylmorpholine is supplied as a hydrochloride salt to prevent oxidation and ensure shelf stability. For nucleophilic applications (Sn2, SnAr, Reductive Amination), the free amine must be generated.

Method A: In-Situ Generation (Preferred for One-Pot Reactions)

Use this method when the subsequent reaction solvent is compatible with inorganic salts or when using phase-transfer catalysis.

  • Suspend: Charge (S)-2-methylmorpholine HCl (1.0 eq) into the reaction solvent (e.g., Acetonitrile, DMF, or Toluene).

  • Neutralize: Add an inorganic base (K₂CO₃ or Cs₂CO₃, 2.5 eq) or a tertiary amine (DIPEA, 1.2 eq).

  • Equilibrate: Stir at room temperature for 30–60 minutes. The mixture is now ready for the addition of the electrophile.

Method B: Isolation of Free Base (For Sensitive Catalytic Cycles)

Use this method if the presence of chloride ions or excess base interferes with metal catalysts (e.g., Pd-catalyzed Buchwald-Hartwig).

  • Dissolve: Dissolve the HCl salt in minimal distilled water (1 g/2 mL).

  • Basify: Slowly add 50% NaOH solution until pH > 12. The solution will become cloudy as the organic amine separates.

  • Extract: Extract 3x with Dichloromethane (DCM) or Diethyl Ether.

  • Dry & Concentrate: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Note: The free base is volatile; use mild vacuum and low temperature < 30°C).

Core Application: Synthesis of Chiral SBI Fungicides

The primary application is the synthesis of analogs to Fenpropimorph or Amorolfine , where the morpholine ring targets the fungal ergosterol pathway.

Workflow Visualization

The following diagram illustrates the synthetic logic from the chiral building block to the active fungicide.

G Salt (S)-2-Methylmorpholine HCl Salt FreeBase Free Base Activation Salt->FreeBase NaOH/DCM Reaction N-Alkylation (Sn2 Substitution) FreeBase->Reaction + Aryl-Alkyl Halide Product Chiral SBI Fungicide Candidate Reaction->Product K2CO3, 80°C Target Target: Fungal Sterol Reductase Product->Target Stereoselective Binding

Caption: Synthetic workflow converting the stable HCl salt into a bioactive chiral fungicide capable of stereoselective enzyme inhibition.

Detailed Protocol: N-Alkylation of Arylpropyl Halides

This protocol describes the coupling of (S)-2-methylmorpholine with a lipophilic arylpropyl chloride, a common scaffold in morpholine fungicides.

Reagents:

  • (S)-2-Methylmorpholine HCl (10 mmol)

  • 4-(tert-butyl)benzyl-3-chloropropyl ether (or similar electrophile) (10 mmol)

  • Potassium Carbonate (K₂CO₃) (25 mmol)

  • Potassium Iodide (KI) (Catalytic, 0.5 mmol)

  • Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend (S)-2-methylmorpholine HCl (1.38 g, 10 mmol) and K₂CO₃ (3.45 g, 25 mmol) in DMF (20 mL).

  • Activation: Stir at 40°C for 30 minutes to generate the free amine in situ.

  • Addition: Add the alkyl chloride (1.0 eq) and catalytic KI (83 mg).

  • Reaction: Heat the mixture to 80–90°C. Monitor by TLC or LC-MS.

    • Note: The steric bulk of the methyl group at the C2 position may slow the reaction compared to unsubstituted morpholine. Reaction times of 12–18 hours are typical.

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Gradient: Hexane -> 10% EtOAc/Hexane).

Mechanism of Action Note: The resulting product retains the (S)-configuration. In fungal enzymes, this specific curvature of the morpholine ring mimics the high-energy carbocationic intermediate formed during sterol reduction, blocking the active site more effectively than the (R)-enantiomer or the racemate [1][2].

Secondary Application: SnAr for Herbicide Scaffolds

(S)-2-methylmorpholine is also used to introduce chiral side chains onto triazine or pyrimidine herbicides (e.g., analogs of Dimethametryn).

Protocol: Nucleophilic Aromatic Substitution
  • Reagents: Chlorotriazine derivative (1.0 eq), (S)-2-methylmorpholine free base (1.1 eq), DIPEA (1.2 eq), THF (0.5 M).

  • Execution: Dissolve the chlorotriazine in THF. Cool to 0°C. Add DIPEA followed by the chiral morpholine.

  • Progression: Allow to warm to room temperature. If the heteroaryl chloride is deactivated, heating to 60°C may be required.

  • Outcome: The reaction yields a chiral herbicide intermediate. The (S)-methyl group often improves crop selectivity (safening effect) by altering the metabolic degradation rate in the crop vs. the weed [3].

Safety & Handling Guidelines

Hazard ClassRisk DescriptionMitigation
Skin Corrosion Free base is corrosive (Cat 1B); Salt is irritant.Wear nitrile gloves and lab coat. Wash immediately if contacted.
Eye Damage Risk of serious, irreversible eye damage.Mandatory: Chemical splash goggles. Face shield recommended during free-basing.
Hygroscopicity The HCl salt absorbs moisture, leading to clumping.Store in a desiccator or tightly sealed container under inert gas.
Volatility Free base is volatile.Handle free base in a fume hood; avoid rotary evaporation at high temps.

References

  • Müller, C., et al. (2013). "Morpholine Fungicides: Mechanism of Action and Resistance." Modern Crop Protection Compounds. Wiley-VCH.

  • Reis, H., et al. (2013). "Morpholines: Synthesis and Biological Activity."[1][2][3] Russian Journal of Organic Chemistry, 49, 787–814.[2]

  • Fisher Scientific. (2021).[4] "Safety Data Sheet: (S)-3-Methylmorpholine hydrochloride" (Note: Isomer numbering varies, verify CAS 1022094-03-6).[4]

  • Crowley, P.J. (2009). "Chirality in Agrochemicals." Comprehensive Chirality, Elsevier.

Sources

Application

Application Notes &amp; Protocols: Tandem Hydroamination-Asymmetric Transfer Hydrogenation for the Synthesis of Chiral Morpholines

Introduction: The Power of Tandem Reactions in Chiral Synthesis In the landscape of modern pharmaceutical and fine chemical development, the synthesis of enantiomerically pure molecules is paramount. Chiral morpholines,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Tandem Reactions in Chiral Synthesis

In the landscape of modern pharmaceutical and fine chemical development, the synthesis of enantiomerically pure molecules is paramount. Chiral morpholines, in particular, are privileged heterocyclic scaffolds found in a wide array of therapeutic agents, valued for their ability to impart favorable physicochemical properties such as improved metabolic stability and aqueous solubility.[1][2] Traditionally, the synthesis of these complex molecules involves multi-step sequences that can be time-consuming, costly, and generate significant waste. Tandem catalysis, wherein multiple distinct transformations are carried out in a single pot with one or more catalysts, offers a more elegant and efficient alternative.[3]

This guide details a powerful tandem strategy that combines intramolecular hydroamination with asymmetric transfer hydrogenation (ATH) to construct chiral morpholine frameworks. This one-pot sequence first forges the core heterocyclic ring from an acyclic precursor and then establishes the crucial stereocenter with high fidelity. While this specific tandem reaction for morpholine synthesis has been demonstrated using sophisticated metal-ligand complexes[3], this document will explore the foundational principles and provide detailed protocols based on well-established catalytic systems.

The Tandem Strategy: A Two-Step Transformation in One Pot

The core concept involves the sequential action of two catalytic cycles operating in harmony within a single reaction vessel. The process begins with an aminoalkyne substrate, which first undergoes an intramolecular hydroamination to form a cyclic enamine intermediate. Without isolation, a second catalyst then facilitates the asymmetric transfer hydrogenation of this enamine to yield the final, enantiomerically enriched morpholine product.

Step 1: Intramolecular Hydroamination for Ring Formation

Intramolecular hydroamination is a highly atom-economical method for constructing nitrogen-containing heterocycles.[4] This reaction involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. Gold(I) and Titanium(IV) catalysts are particularly effective for this transformation.[3][5] For the synthesis of morpholine precursors, a catalyst activates the alkyne, making it susceptible to nucleophilic attack by the tethered amine, leading to the formation of the cyclic enamine.

Step 2: Asymmetric Transfer Hydrogenation for Stereocontrol

Once the cyclic enamine is formed, the stereocenter is introduced via asymmetric transfer hydrogenation (ATH). This process uses a chiral catalyst and a simple hydrogen donor (like isopropanol or formic acid) to reduce the C=N double bond with high enantioselectivity. Ruthenium(II) and Iridium(III) complexes bearing chiral diamine or amino alcohol ligands are benchmarks for this transformation, known for their high efficiency and selectivity.[6][7]

Experimental_Workflow A 1. Catalyst Preparation & Inerting - Add Ti(IV) catalyst to a dry Schlenk flask. - Purge with N₂/Ar. B 2. Substrate Addition - Dissolve aminoalkyne substrate in anhydrous dioxane. - Add to the catalyst via syringe. A->B C 3. Hydroamination Reaction - Heat the mixture (e.g., 100 °C). - Monitor for completion (TLC/GC-MS). B->C D 4. ATH Catalyst Addition - Cool the reaction to room temperature. - Add Ru(II)-TsDPEN catalyst. C->D E 5. Asymmetric Transfer Hydrogenation - Add HCOOH/NEt₃ hydrogen source. - Stir at room temperature until completion. D->E F 6. Work-up & Purification - Quench the reaction. - Perform extraction and column chromatography. E->F G 7. Analysis - Determine yield. - Measure enantiomeric excess (chiral HPLC). F->G

Figure 2: Step-by-step experimental workflow for the tandem synthesis of chiral morpholines.

Protocol: Synthesis of (R)-3-Phenylmorpholine

This protocol is based on established procedures for the synthesis of 3-substituted chiral morpholines. [3]

  • Preparation (Hydroamination Step):

    • To a flame-dried 25 mL Schlenk flask under an inert atmosphere (N₂), add the bis(amidate)bis(amido)Ti catalyst (5 mol%).

    • Add 5 mL of anhydrous, degassed 1,4-dioxane to the flask.

    • In a separate vial, dissolve the aminoalkyne substrate (1.0 mmol) in 5 mL of anhydrous, degassed 1,4-dioxane.

    • Transfer the substrate solution to the catalyst-containing Schlenk flask via syringe.

  • Hydroamination Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 12-24 hours, indicated by the consumption of the starting material.

  • Asymmetric Transfer Hydrogenation Step:

    • Once the hydroamination is complete, cool the reaction mixture to room temperature.

    • To the same flask, add the RuCl catalyst (1 mol%).

    • Add the formic acid/triethylamine (5:2) mixture (5.0 mmol, 5 equivalents) dropwise to the stirring solution.

    • Continue to stir the reaction at room temperature for an additional 12-24 hours. Monitor the reduction of the enamine intermediate by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the chiral morpholine.

  • Analysis:

    • Determine the isolated yield of the pure product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Mechanistic Considerations and Causality

  • Catalyst Compatibility: The choice of a Ti(IV) catalyst for the first step and a Ru(II) catalyst for the second is crucial. The titanium catalyst is highly effective for the hydroamination of alkynes but does not interfere with the subsequent ruthenium-catalyzed ATH. This orthogonality is key to the success of the one-pot procedure.

  • Role of the Chiral Ligand: In the ATH step, the chiral Ts-DPEN ligand on the ruthenium center creates a chiral environment around the metal. The incoming enamine substrate coordinates to the metal in a sterically favored orientation, leading to the delivery of the hydride from one specific face of the C=N bond, thus establishing the product's stereochemistry. [3]* Hydrogen Source: The formic acid/triethylamine mixture serves as an effective in-situ source of hydrogen. Formic acid decomposes in the presence of the ruthenium catalyst to generate a ruthenium-hydride species, which is the active reducing agent. Triethylamine acts as the base required for this process.

Conclusion and Future Perspectives

The tandem hydroamination-asymmetric transfer hydrogenation strategy represents a highly efficient and atom-economical approach to synthesizing valuable chiral morpholine derivatives. By combining two powerful catalytic transformations into a single, seamless operation, this method minimizes waste, reduces operational complexity, and provides access to enantiomerically pure products with excellent stereocontrol. Future research may focus on the development of novel dual-function catalysts that can perform both transformations, further simplifying the process. Additionally, expanding the substrate scope to include more complex and functionally diverse aminoalkynes will broaden the applicability of this powerful synthetic tool in drug discovery and development.

References

  • Du, Y.-L., Hu, Y., Zhu, Y.-F., Tu, X.-F., Han, Z.-Y., & Gong, L.-Z. (2015). Chiral Gold Phosphate Catalyzed Tandem Hydroamination/Asymmetric Transfer Hydrogenation Enables Access to Chiral Tetrahydroquinolines. The Journal of Organic Chemistry, 80(9), 4754–4759. [Link]

  • Zhang, M., Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]

  • Zhang, M., Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]

  • Couto, M., et al. (2021). A gold(I)‐catalyzed morpholine ring synthesis. ResearchGate. [Link]

  • Behrends, E., et al. (2023). Jumping in the Chiral Pool: Asymmetric Hydroaminations with Early Metals. MDPI. [Link]

  • Wang, D., et al. (2021). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. National Institutes of Health. [Link]

  • Zhang, M., Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. [Link]

  • Ronzoni, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. [Link]

  • Ronzoni, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. National Institutes of Health. [Link]

  • Wang, Y., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7(10), 1282-1287. [Link]

  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(20), 9901–9913. [Link]

  • Zhu, C., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7646–7652. [Link]

  • Du, Y.-L., et al. (2015). Chiral gold phosphate catalyzed tandem hydroamination/asymmetric transfer hydrogenation enables access to chiral tetrahydroquinolines. PubMed. [Link]

  • Zhang, M., Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • Zhou research group. (2022). Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. Science Exploration Press. [Link]

  • Wang, D., et al. (2021). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. ACS Publications. [Link]

  • Mariconda, A., et al. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 10. [Link]

  • Kumar, P., et al. (2024). Catalytic enantioselective intramolecular hydroamination of alkenes using chiral aprotic cyclic urea ligand on manganese (II). National Institutes of Health. [Link]

  • Helmchen, G., & Pfaltz, A. (2012). Chiral Proline-Based Ligands for Iridium-Catalyzed Asymmetric Hydrogenation. CORE. [Link]

  • de Vries, J. G., et al. (2018). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. National Institutes of Health. [Link]

  • Wang, C., et al. (2021). NiH-Catalyzed Hydroamination/Cyclization Cascade: Rapid Access to Quinolines. ACS Catalysis, 11, 7772–7779. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

  • Hyster, T. (2024). Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. Center for Advanced Bioenergy and Bioproducts Innovation. [Link]

  • Romero-Arenas, A., et al. (2022). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]

  • Reddy, R. S., et al. (2013). Gold(i) catalysed regio- and stereoselective intermolecular hydroamination of internal alkynes: towards functionalised azoles. Organic & Biomolecular Chemistry, 11(10), 1646-1650. [Link]

Sources

Method

Application Notes and Protocols for Flow Chemistry Involving (S)-2-methylmorpholine Hydrochloride

Introduction: The Intersection of Chiral Morpholines and Continuous Flow Synthesis The morpholine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Intersection of Chiral Morpholines and Continuous Flow Synthesis

The morpholine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1] The stereochemistry of substituted morpholines often dictates their therapeutic efficacy and safety, making the development of robust asymmetric syntheses for these chiral molecules a critical endeavor.[1] (S)-2-methylmorpholine, a chiral derivative, and its hydrochloride salt, are valuable building blocks in this context. They can be instrumental in producing enantiomerically pure compounds, including antibiotics like linezolid and anticancer drugs such as gefitinib.[2]

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced safety, improved reaction kinetics, and the potential for automated, multi-step syntheses.[3][4][5] This technology is particularly advantageous for handling hazardous materials and for precise control over reaction parameters like temperature, pressure, and residence time.[6] The application of flow chemistry to asymmetric synthesis, which often involves organocatalysts or chiral auxiliaries, is a rapidly growing field with significant potential for the streamlined production of active pharmaceutical ingredients (APIs).[7]

This guide provides detailed application notes and a representative protocol for the use of (S)-2-methylmorpholine hydrochloride in a continuous flow process. While specific, published flow chemistry protocols for this exact compound are not abundant, the principles of asymmetric synthesis and continuous processing allow for the design of a robust and illustrative workflow. The following sections will detail a hypothetical, yet scientifically grounded, application of (S)-2-methylmorpholine as a chiral resolving agent in a continuous flow setup.

Safety and Handling of (S)-2-methylmorpholine Hydrochloride

As with any chemical protocol, a thorough understanding of the safety and handling requirements for all reagents is paramount.

(S)-2-methylmorpholine hydrochloride is classified as a hazardous substance. Key safety considerations include:

  • Hazard Statements: Causes skin and serious eye irritation.[8] May be harmful if swallowed or inhaled.[9]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9]

    • Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or aerosols.[8][9]

    • Avoid contact with skin, eyes, and clothing.[8][9]

    • In case of contact, rinse the affected area immediately and thoroughly with water.[8]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[8][9]

For more comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.

Application: Continuous Flow Asymmetric Resolution of a Racemic Carboxylic Acid

This section outlines a detailed protocol for the use of (S)-2-methylmorpholine as a chiral resolving agent for a racemic carboxylic acid in a continuous flow system. The principle of this resolution lies in the diastereoselective salt formation between the chiral base and the racemic acid. The differing solubilities of the resulting diastereomeric salts allow for their separation.

Conceptual Workflow

The continuous flow process is designed as a multi-stage system comprising:

  • Reagent Pumping and Mixing: Separate streams of the racemic carboxylic acid and (S)-2-methylmorpholine (as the free base, generated in-situ or prepared beforehand) are pumped and mixed.

  • Diastereomeric Salt Formation: The mixed stream flows through a reactor coil to allow for the formation of the diastereomeric salts.

  • Selective Precipitation and Filtration: The stream then enters a cooling unit to induce the precipitation of the less soluble diastereomeric salt, which is subsequently collected by an in-line filter.

  • In-line Analysis (Optional): A portion of the filtrate can be diverted for in-line analysis (e.g., polarimetry or chiral HPLC) to monitor the enantiomeric excess of the more soluble diastereomer.

Visualizing the Workflow

G cluster_0 Reagent Delivery cluster_1 Reaction & Salt Formation cluster_2 Separation & Collection cluster_3 Analysis & Further Processing PumpA Pump A Racemic Acid Solution Mixer T-Mixer PumpA->Mixer PumpB Pump B (S)-2-methylmorpholine Solution PumpB->Mixer Reactor Reactor Coil (Residence Time Controlled) Mixer->Reactor Cooling Cooling Unit Reactor->Cooling Filter In-line Filter Cooling->Filter Product Collection of Less Soluble Salt Filter->Product Precipitate BPR Back Pressure Regulator Filter->BPR Filtrate Analysis Optional In-line Analysis (e.g., Polarimetry) BPR->Analysis Waste Collection of Soluble Diastereomer Analysis->Waste

Caption: Continuous flow setup for asymmetric resolution.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific substrates and desired throughput.

Materials and Equipment
  • Reagents:

    • Racemic carboxylic acid (e.g., racemic ibuprofen)

    • (S)-2-methylmorpholine hydrochloride

    • Sodium hydroxide (for in-situ free base generation)

    • Suitable solvent (e.g., ethanol/water mixture)

  • Equipment:

    • Two high-precision pumps (e.g., HPLC or syringe pumps)

    • T-mixer

    • Reactor coil (e.g., PFA tubing of appropriate length and diameter)

    • Cooling unit (e.g., cold plate or cryostat)

    • In-line filter assembly

    • Back pressure regulator

    • Collection vessels

Procedure
  • Preparation of Reagent Solutions:

    • Solution A (Racemic Acid): Prepare a solution of the racemic carboxylic acid in the chosen solvent system at a concentration determined by solubility studies.

    • Solution B ((S)-2-methylmorpholine): Prepare a solution of (S)-2-methylmorpholine (free base) at an equimolar concentration to the carboxylic acid in Solution A. The free base can be generated from the hydrochloride salt by treatment with an equivalent of a suitable base (e.g., NaOH) followed by extraction or by using a biphasic flow system with in-line extraction.

  • System Assembly and Priming:

    • Assemble the flow chemistry setup as depicted in the workflow diagram.

    • Prime the pumps and the entire system with the solvent to ensure no air bubbles are present.

  • Reaction Initiation and Steady State:

    • Set the flow rates of Pump A and Pump B to achieve the desired stoichiometry (typically 1:1) and residence time in the reactor coil. The residence time is calculated as the reactor volume divided by the total flow rate.

    • Initiate the pumping of Solution A and Solution B into the system.

    • Allow the system to reach a steady state, which is typically achieved after 3-5 reactor volumes have passed through the system.

  • Separation and Collection:

    • Activate the cooling unit to the predetermined temperature that maximizes the precipitation of the less soluble diastereomeric salt while keeping the more soluble one in solution.

    • Collect the precipitated salt from the in-line filter.

    • Collect the filtrate, containing the more soluble diastereomeric salt, in a separate vessel after it passes through the back pressure regulator.

  • Analysis and Product Isolation:

    • Analyze the collected solid and the filtrate to determine the diastereomeric and enantiomeric purity (e.g., via chiral HPLC or NMR spectroscopy).

    • The desired enantiomer of the carboxylic acid can be recovered from the corresponding salt by acidification.

Data Presentation: Representative Optimization Parameters
ParameterRange ExploredOptimal ValueRationale
Temperature 0 - 25 °C5 °CLower temperatures generally decrease the solubility of the diastereomeric salts, enhancing precipitation.
Residence Time 5 - 30 min15 minSufficient time for complete salt formation without excessive reaction volume.
Concentration 0.1 - 0.5 M0.25 MA balance between throughput and preventing premature precipitation or clogging.
Solvent System Ethanol/Water (various ratios)80:20 Ethanol/WaterOptimizes the solubility difference between the two diastereomeric salts.

Causality Behind Experimental Choices

  • Choice of (S)-2-methylmorpholine: As a chiral base, it forms diastereomeric salts with a racemic acid. The stereocenter on the morpholine derivative creates a chiral environment that leads to different physical properties (like solubility) in the resulting salts.

  • Flow Chemistry Approach: This method allows for precise control over mixing, temperature, and residence time, which are crucial for reproducible and selective precipitation.[6] The small reactor volumes enhance safety when working with potentially hazardous reagents.[5]

  • In-line Filtration: This is a key advantage of a continuous process, enabling the separation of the product without interrupting the reaction flow.

  • Back Pressure Regulator: This component is essential for maintaining a stable flow and preventing solvent degassing, especially when temperature gradients are applied.

Conclusion and Future Outlook

The integration of chiral resolving agents like (S)-2-methylmorpholine hydrochloride into continuous flow systems represents a significant step towards more efficient and scalable asymmetric synthesis. While this guide presents a representative protocol, the principles can be adapted for a wide range of resolutions and other asymmetric transformations. Future work in this area could involve the development of immobilized (S)-2-methylmorpholine derivatives in packed-bed reactors, further enhancing the efficiency and reusability of the chiral agent. The continued adoption of flow chemistry in the pharmaceutical industry promises to accelerate the development of new chiral drugs.[7][10]

References

  • U. Mann, G. L. Tranmer. "Flow Synthesis of 2-Methylpyridines via α-Methylation." Molecules, 2015. [Link]

  • T. F. M. de Assis, et al. "Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates." Green Chemistry, 2021. [Link]

  • A. Adamo, et al. "The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis." DSpace@MIT, 2016. [Link]

  • ResearchGate. "Continuous‐flow synthesis of thiomorpholine." ResearchGate, N.D. [Link]

  • Nature Protocols. "The assembly and use of continuous flow systems for chemical synthesis." Nature Protocols, 2016. [Link]

  • V. A. Pal'chikov. "Morpholines. Synthesis and Biological Activity." ResearchGate, 2013. [Link]

  • A. Balsamo, et al. "2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity." Farmaco, 1994. [Link]

  • A. Steiner, et al. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow." ChemRxiv, 2022. [Link]

  • C. A. Hone, C. O. Kappe. "Towards the Standardization of Flow Chemistry Protocols for Organic Reactions." Chemistry – Methods, 2021. [Link]

  • Y. Zhang, et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 2017. [Link]

  • Thieme. "SOS Reference Library: Flow Chemistry in Organic Synthesis, Volume Abstracts." Thieme, N.D. [Link]

  • W. C. Powell, M. A. Walczak. "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals." The Journal of Organic Chemistry, 2018. [Link]

  • Carl ROTH. "Safety Data Sheet: Morpholine." Carl ROTH, N.D. [Link]

  • M. Al-Ghorbani, et al. "Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications." Journal of Chemical and Pharmaceutical Research, 2015. [Link]

  • PENTA. "Morpholine - SAFETY DATA SHEET." PENTA, 2025. [Link]

  • Wiley-VCH. "Towards The Standardization of Flow Chemistry Protocols For Organic Reactions 2021." Wiley Online Library, 2021. [Link]

  • Cole-Parmer. "Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%." Cole-Parmer, N.D. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Products from (S)-2-methylmorpholine Hydrochloride Reactions

Welcome to the technical support center for purification challenges involving (S)-2-methylmorpholine hydrochloride. This chiral amine is a critical building block in modern pharmaceutical synthesis, notably in the produc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purification challenges involving (S)-2-methylmorpholine hydrochloride. This chiral amine is a critical building block in modern pharmaceutical synthesis, notably in the production of antibiotics like Linezolid. However, its basic nature and the properties of its hydrochloride salt can introduce specific complexities into downstream purification processes.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt protocols to your specific needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the planning and execution of experiments involving (S)-2-methylmorpholine.

Q1: What are the most common impurities I can expect in reactions involving (S)-2-methylmorpholine hydrochloride?

The most prevalent impurity is typically unreacted (S)-2-methylmorpholine, either as the free base or its hydrochloride salt. Depending on the reaction conditions, other process-related impurities may form. For instance, in the synthesis of Linezolid, impurities can arise from side reactions or degradation.[1][2][3] It is crucial to monitor impurity levels as they can impact the pharmacological efficacy of the final active pharmaceutical ingredient (API).

Q2: How do I efficiently remove unreacted (S)-2-methylmorpholine or its hydrochloride salt from my reaction mixture?

A standard and effective method is an aqueous work-up using an acid/base extraction strategy.[4][5][6] Because (S)-2-methylmorpholine is a basic amine, it can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt.[5][6][7][8] This salt will then partition into the aqueous layer, separating it from a non-basic organic product dissolved in an immiscible organic solvent.[4][6] Subsequent washes with brine can further remove water-soluble impurities.

Q3: My product is also a basic amine. How can I separate it from the starting (S)-2-methylmorpholine?

This presents a greater challenge due to similar chemical properties. Separation can be achieved by exploiting differences in:

  • Basicity (pKa): If there is a significant difference in the pKa values of your product and (S)-2-methylmorpholine, a carefully controlled pH extraction may be possible. By adjusting the pH of the aqueous phase, you can selectively protonate the more basic amine, drawing it into the aqueous layer while leaving the less basic amine in the organic phase.[9]

  • Polarity and Size: Flash column chromatography is often the best solution. The polarity difference between the two amines, even if slight, can be exploited. Sometimes, modifying the mobile phase by adding a small amount of a competing base like triethylamine or ammonia can improve separation by neutralizing the acidic sites on the silica gel.[10]

  • Crystallization: If your product is a solid, selective crystallization or precipitation can be highly effective. This might involve forming a salt of your product with a specific acid that does not readily form a crystalline salt with (S)-2-methylmorpholine.

Q4: I am struggling with an emulsion during the aqueous work-up. What should I do?

Emulsions are common when basic amines are present. To break an emulsion, you can try:

  • Adding Brine: Addition of a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

  • Patience: Allowing the mixture to stand undisturbed for an extended period can lead to separation.

Q5: Can I use silica gel chromatography to purify my product if (S)-2-methylmorpholine is present?

Yes, but with caution. Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel.[10] This can lead to several problems:

  • Peak Tailing: The product streaks down the column, resulting in poor separation and mixed fractions.

  • Irreversible Adsorption: The amine can get stuck on the column, leading to low recovery.[11]

  • Degradation: The acidic nature of silica can sometimes degrade sensitive compounds.[12][13]

To mitigate these issues, you can "deactivate" the silica gel by adding a small percentage (0.5-2%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent.[10] Alternatively, using a different stationary phase like basic alumina may be a better choice.[10]

Section 2: Troubleshooting Guide

This section provides in-depth, step-by-step solutions to specific problems encountered during the purification process.

Problem 1: Persistent (S)-2-methylmorpholine Hydrochloride in Product after Extraction
  • Symptoms: Your final product, which should be a pure organic compound, shows contamination with the starting amine salt. This may be confirmed by NMR or LC-MS analysis. The product may also appear as a persistent oil or gum instead of a solid, and the overall yield is artificially high.

  • Primary Cause: The protonated (S)-2-methylmorpholine hydrochloride is water-soluble, but insufficient washing or incorrect pH during the work-up can lead to it being carried over into the organic phase.

Cause Analysis Diagram

cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions S1 Contamination in NMR/LCMS C1 Insufficient Aqueous Washes S1->C1 S2 Product is an Oil/Gum C2 Incorrect Aqueous Phase pH S2->C2 S3 Inflated Yield C3 Amine Free Base Partitioning S3->C3 Sol1 Increase Wash Volume/Frequency C1->Sol1 Remedy Sol2 Acidify Aqueous Wash (pH < 2) C2->Sol2 Remedy Sol3 Perform Back-Extraction C3->Sol3 Remedy

Caption: Troubleshooting logic for removing residual amine salt.

Solutions: Detailed Protocols

Protocol 1: Optimized Aqueous Wash

This protocol ensures the complete conversion of any residual free-base amine into its water-soluble salt form.

  • Dissolve Crude Product: Dissolve your crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Use a volume of acidic solution equal to at least half the volume of the organic layer.

  • Check pH: After shaking and separating the layers, test the pH of the aqueous layer with pH paper. It should be strongly acidic (pH 1-2). If not, repeat the wash. The protonated amine is highly soluble in the acidic aqueous layer.[5][7][8]

  • Neutral Wash: Wash the organic layer with deionized water to remove any residual acid.

  • Brine Wash: Perform a final wash with a saturated solution of sodium chloride (brine). This helps to remove dissolved water from the organic layer and break any minor emulsions.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Problem 2: Co-elution of Product and (S)-2-methylmorpholine during Silica Gel Chromatography
  • Symptoms: During column chromatography, fractions contain both your desired product and the starting amine. TLC analysis shows overlapping spots, and NMR of the "purified" material is still contaminated.

  • Primary Cause: The polarity of your product and (S)-2-methylmorpholine are too similar in the chosen eluent system. Furthermore, interaction with acidic silica gel can cause peak tailing, worsening the separation.[10]

Purification Strategy Workflow

Start Crude Product with Amine Impurity Decision1 Is Separation on TLC Poor? Start->Decision1 OptionA Modify Mobile Phase (Add Triethylamine) Decision1->OptionA Yes OptionB Change Stationary Phase (Alumina / Reversed-Phase) Decision1->OptionB Yes OptionC Derivatize Before Column (e.g., Boc Protection) Decision1->OptionC Yes End Pure Product OptionA->End OptionB->End OptionC->End

Caption: Decision workflow for amine co-elution in chromatography.

Solutions: Detailed Protocols

Protocol 2: Mobile Phase Modification for Silica Gel Chromatography

This is often the quickest and easiest solution to implement.

  • Prepare Modified Eluent: Prepare your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol). To this mixture, add 0.5% to 1% (v/v) of triethylamine (TEA).

  • Equilibrate Column: Equilibrate your packed silica gel column with the TEA-containing eluent, passing several column volumes through before loading your sample. This step is critical as it neutralizes the acidic sites on the silica.[10]

  • Load and Elute: Load your sample (preferably dry-loaded onto a small amount of silica) and run the column as usual with the modified eluent.

  • Monitor Fractions: Collect fractions and monitor by TLC. The amine impurity should now elute more cleanly and with a different retention factor (Rf) relative to your product.

Table 1: Comparison of Stationary Phases for Amine Purification

Stationary PhasePrincipleBest ForDisadvantages
Silica Gel (+TEA) Normal PhaseGeneral purpose, good for moderately polar compounds.Can still cause degradation of very acid-sensitive compounds.
Basic Alumina Normal PhaseStrongly basic amines that irreversibly bind to silica.Can be less forgiving for some compound classes; activity can vary.
C18 (Reversed-Phase) Reversed PhasePolar products and amines. Separation is based on hydrophobicity.Requires aqueous mobile phases; may be less intuitive for traditional organic chemists.
Problem 3: Product Crystallization is Inhibited
  • Symptoms: Your purified product, which is expected to be a solid, remains a stubborn oil or a sticky gum even after all solvent is removed.

  • Primary Cause: Even trace amounts of impurities, such as residual (S)-2-methylmorpholine, can disrupt the formation of a crystal lattice, acting as "crystallization inhibitors."[14] Crystallization is a crucial process for achieving high purity in active pharmaceutical ingredients (APIs).[15][16]

Solutions: Crystallization Strategies

Crystallization is both an art and a science, often requiring experimentation with different conditions.[17][18]

Protocol 3: Step-by-Step Guide to Recrystallization

  • Solvent Selection: The key is to find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble when hot.[14] Test small amounts of your oily product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).

  • Dissolution: Place the impure oil in a flask and add the chosen solvent dropwise at an elevated temperature (with stirring) until the product just dissolves completely. Do not add a large excess of solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Cooling and Nucleation: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed" crystal of the pure compound. Further cooling in an ice bath can also induce crystallization.[17]

  • Isolation: Once a good crop of crystals has formed, isolate them by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

  • Reddy, G. M., & Kumar, K. A. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1015-1020. Retrieved from [Link]

  • Daicel Pharma Standards . (n.d.). Linezolid Impurities. Retrieved from [Link]

  • Study.com . (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Chemistry LibreTexts . (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry . (n.d.). Workup for Removing Amines. Retrieved from [Link]

  • ResearchGate . (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry . (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Biotage . (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester Chemistry . (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester Chemistry . (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate . (2016). Compound is stuck in silica gel... What to do? Retrieved from [Link]

  • Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 41-55. Retrieved from [Link]

  • Syrris . (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Neuland Labs . (2023). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI) . (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Retrieved from [Link]

  • Royal Society of Chemistry . (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Google Patents. (n.d.). CN102643251A - Linezolid degradation impurity and preparation method thereof.

Sources

Optimization

Technical Support Center: Catalyst Deactivation in (S)-2-Methylmorpholine Hydrochloride Mediated Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-2-methylmorpholine hydrochloride as a catalyst in their synthetic endeavors. This guide is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-2-methylmorpholine hydrochloride as a catalyst in their synthetic endeavors. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding catalyst deactivation. By understanding the underlying mechanisms of catalyst deactivation, you can optimize your reaction conditions, improve yields, and ensure the robustness of your synthetic processes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about the catalyst and its stability.

Q1: What is (S)-2-methylmorpholine hydrochloride, and what types of reactions does it catalyze?

(S)-2-methylmorpholine hydrochloride is a chiral organocatalyst.[1][2] Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for a metal.[3] Specifically, (S)-2-methylmorpholine, as a secondary amine, often functions by forming a nucleophilic enamine intermediate with carbonyl compounds (aldehydes and ketones). This mode of activation is central to its use in various asymmetric carbon-carbon bond-forming reactions, including:

  • Aldol Reactions: The addition of an enolate to an aldehyde or ketone.[4][5][6]

  • Michael Additions (1,4-Addition Reactions): The addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7]

The hydrochloride salt form helps in the handling and stability of the amine.[8]

Q2: Why is my reaction yield low when using (S)-2-methylmorpholine hydrochloride?

Low reaction yield can be attributed to several factors, with catalyst deactivation being a primary concern. Deactivation signifies a loss of catalytic activity over time. The main pathways for catalyst deactivation can be broadly categorized as poisoning, fouling (coking), and thermal degradation.[9] It is also possible that the inherent reactivity of morpholine-based enamines is lower compared to other cyclic amines like pyrrolidine, which can affect reaction rates and overall yield.[7]

Q3: What is the expected shelf-life and proper storage for (S)-2-methylmorpholine hydrochloride?

(S)-2-methylmorpholine hydrochloride should be stored in a cool, dry place, away from direct sunlight and moisture.[8] As a hydrochloride salt, it is generally more stable and less hygroscopic than its free-base form. However, prolonged exposure to atmospheric moisture can lead to hydrolysis and potential degradation. It is recommended to store it in a tightly sealed container. While specific shelf-life data may vary by manufacturer, under proper storage conditions, the catalyst should remain stable for an extended period.

Q4: Can I use the free base, (S)-2-methylmorpholine, instead of the hydrochloride salt?

While the free base is the active catalytic species, the hydrochloride salt is often preferred for its ease of handling and improved stability. The free base is more volatile and susceptible to oxidation and absorption of atmospheric carbon dioxide. If you choose to use the free base, it should be handled under an inert atmosphere and stored with care. In many reactions, the hydrochloride salt is used in the presence of a base to generate the active free amine in situ.

Part 2: Troubleshooting Guide - Diagnosing and Addressing Catalyst Deactivation

This section provides a structured approach to identifying and mitigating catalyst deactivation in your reactions.

Issue 1: Gradual or Rapid Decrease in Reaction Rate and Yield

A decline in reaction rate and overall yield is a classic indicator of catalyst deactivation. The following troubleshooting guide will help you diagnose the potential cause.

DeactivationPathways cluster_catalyst Active Catalyst cluster_deactivation Deactivation Mechanisms cluster_inactive Inactive Catalyst ActiveCatalyst (S)-2-Methylmorpholine Poisoning Poisoning ActiveCatalyst->Poisoning Impurities (e.g., acids, metals) Fouling Fouling/Coking ActiveCatalyst->Fouling Byproduct Deposition Degradation Thermal/Chemical Degradation ActiveCatalyst->Degradation High Temperature, Harsh pH InactiveCatalyst Inactive Species Poisoning->InactiveCatalyst Fouling->InactiveCatalyst Degradation->InactiveCatalyst

Caption: Potential pathways for the deactivation of (S)-2-methylmorpholine catalyst.

Potential Cause Diagnostic Check Proposed Solution
Catalyst Poisoning Analyze starting materials for impurities. Common poisons for amine catalysts include strong acids, electrophilic species, and trace metals.[10][11]Purify all reactants and solvents. Use of a scavenger resin to remove specific impurities can be beneficial. Ensure the reaction is performed under an inert atmosphere to prevent side reactions with air or CO2.
Fouling/Coking Analyze the crude reaction mixture for insoluble materials. In aldol-type reactions, self-condensation of the aldehyde or ketone can lead to polymeric byproducts that coat the catalyst.[4]Optimize reaction conditions to minimize side reactions. This may include lowering the reaction temperature, adjusting the rate of addition of reactants, or changing the solvent.
Thermal Degradation Review the reaction temperature. Prolonged exposure to high temperatures can lead to the decomposition of the morpholine ring.[12]Conduct the reaction at the lowest effective temperature. If elevated temperatures are necessary, minimize the reaction time.
Incorrect Catalyst Loading Verify the amount of catalyst used. Insufficient catalyst will result in a slow or incomplete reaction.Ensure accurate weighing and transfer of the catalyst. For reactions sensitive to catalyst loading, perform a loading screen to determine the optimal amount.
Presence of Water Ensure all reagents and solvents are anhydrous. Water can hydrolyze intermediates in the catalytic cycle and may also affect the catalyst's stability.[13][14][15]Use freshly distilled or commercially available anhydrous solvents. Dry all glassware thoroughly before use.
Issue 2: Poor Enantioselectivity

A loss of enantioselectivity can indicate that an alternative, non-stereoselective catalytic pathway is occurring, or that the chiral catalyst is being compromised.

EnantioselectivityTroubleshooting Start Poor Enantioselectivity Observed CheckCatalyst Verify Catalyst Purity and Enantiomeric Excess (ee) Start->CheckCatalyst CheckReactionConditions Review Reaction Parameters (Temp, Solvent, Concentration) Start->CheckReactionConditions CheckSubstrate Analyze Substrate Purity Start->CheckSubstrate Solution1 Source High-Purity Catalyst CheckCatalyst->Solution1 CatalystDegradation Hypothesize Catalyst Degradation to Achiral Species CheckReactionConditions->CatalystDegradation BackgroundReaction Consider Uncatalyzed Background Reaction CheckReactionConditions->BackgroundReaction Solution2 Optimize Conditions for Stereoselectivity CheckReactionConditions->Solution2 Solution3 Purify Substrate CheckSubstrate->Solution3 Solution4 Lower Temperature to Suppress Degradation CatalystDegradation->Solution4 Solution5 Increase Catalyst Loading to Outcompete Background Reaction BackgroundReaction->Solution5

Caption: A workflow for diagnosing the cause of poor enantioselectivity.

Potential Cause Diagnostic Check Proposed Solution
Racemization of the Catalyst While less common for this type of catalyst, extreme pH or high temperatures could potentially lead to racemization.Ensure the reaction conditions are not overly harsh. If strong acids or bases are used, consider their stoichiometry carefully.
Background Uncatalyzed Reaction Run the reaction without the catalyst to determine the rate and selectivity of the uncatalyzed pathway.If a significant background reaction is observed, consider lowering the reaction temperature or adjusting the concentration of reactants to favor the catalyzed pathway.
Impurity-Driven Racemization Certain impurities in the starting materials or solvent could potentially catalyze a non-selective reaction or interfere with the chiral environment of the catalyst.As with low yield, ensure the purity of all reaction components.
Polymorphism of the Catalyst Different crystalline forms of the catalyst could potentially exhibit different catalytic activities and selectivities.[16]Ensure consistent sourcing and handling of the catalyst. If polymorphism is suspected, characterization by techniques like powder X-ray diffraction (PXRD) may be necessary.

Part 3: Experimental Protocols for Catalyst Characterization and Regeneration

When catalyst deactivation is suspected, characterization of the spent catalyst can provide valuable insights. In some cases, regeneration may be possible.

Protocol 1: Characterization of a Deactivated Catalyst
  • Isolation: After the reaction, carefully separate the catalyst from the reaction mixture. This may involve filtration if the catalyst is heterogeneous at the end of the reaction, or extraction and purification if it remains in solution.

  • Washing: Wash the isolated catalyst with a suitable solvent to remove any adsorbed reactants, products, or byproducts.

  • Drying: Dry the catalyst under vacuum at a mild temperature.

  • Analysis: Employ a range of analytical techniques to probe the physical and chemical properties of the deactivated catalyst and compare them to the fresh catalyst.

Analytical Technique Information Gained
NMR Spectroscopy Can reveal changes in the chemical structure of the catalyst, such as degradation of the morpholine ring.
FT-IR Spectroscopy Can identify the presence of adsorbed species on the catalyst surface, such as carbonyl-containing byproducts.
Mass Spectrometry Can be used to identify degradation products or adducts formed between the catalyst and reaction components.
Elemental Analysis Can detect the presence of inorganic poisons.
Protocol 2: General Guidance on Catalyst Regeneration

Regeneration of organocatalysts can be challenging, as the deactivation mechanisms are often irreversible. However, for deactivation due to fouling or poisoning by weakly adsorbed species, the following general procedures may be attempted.

  • Solvent Washing: Wash the deactivated catalyst with a series of solvents of varying polarity to remove adsorbed impurities.[17]

  • Acid/Base Treatment: For poisoning by basic or acidic impurities, a careful wash with a dilute acid or base, followed by neutralization and re-isolation of the hydrochloride salt, may be effective.

  • Recrystallization: Recrystallization of the catalyst from a suitable solvent system can remove both soluble and insoluble impurities.

It is important to note that harsh regeneration conditions, such as high temperatures or strong oxidizing agents, are likely to degrade the (S)-2-methylmorpholine hydrochloride catalyst.[9]

References

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Poupon, J., et al. (2011). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene. Walsh Medical Media.
  • Jain, A., & Sahu, S. K. (2024).
  • Cao, Y., et al. (2021). Effect of water on the stability of Mo and CoMo hydrodeoxygenation catalysts: A combined experimental and DFT study. Request PDF.
  • Chen, M.-W., et al. (2018). Organocatalytic Asymmetric Reduction of Fluorinated Alkynyl Ketimines. Journal of Organic Chemistry, 83(15), 8688-8694.
  • Temitope, A. (2025). Deactivation Mechanisms of Industrial Catalysts and Their Regeneration.
  • Gössinger, E. (2009). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes.
  • Le, T. B., et al. (2014). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • Master Organic Chemistry. (2022).
  • Raposo Benfica da Silva, S., et al. (2019). Studies into reactions of N-methylmorpholine-N-oxide (NMMO) and its hydrates with cyanuric chloride. Request PDF.
  • Bergonzini, G., et al. (2014). Asymmetric Organocatalysis: A New Stream in Organic Synthesis.
  • Morressier. (2019).
  • Science of Synthesis. (2010).
  • Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. AIR Unimi.
  • Kumar, R., et al. (2022).
  • Bartholomew, C. H., & Farrauto, R. J. (2015).
  • Vulichi, S. R., et al. (2022).
  • Liu, Y., & Wang, Y. (2021). Water-enabling strategies for asymmetric catalysis. Organic & Biomolecular Chemistry.
  • Beilstein Journals. (2023).
  • Walsh Medical Media. (2011). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene.
  • Dr. Hubbard UGA Chemistry. (2020).
  • Minstrong. (2025).
  • Gadamsetty, V., et al. (2011). Sequential Aldol Condensation – Transition Metal-Catalyzed Addition Reactions of Aldehydes, Methyl Ketones and Arylboronic Acids. PubMed Central.
  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI.
  • Wikipedia. (n.d.).
  • Chemical Communications (RSC Publishing). (2015).
  • Knapp, J. S., & Howell, J. A. (1981). The microbial degradation of morpholine.
  • Longdom Publishing. (2022).
  • Pimparkar, S. S., et al. (2011).
  • National Institutes of Health. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules.
  • Rowley, J. H., & Williams, J. M. J. (2021). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. PubMed Central.
  • Der Pharma Chemica. (2012).
  • Bouling Chemical Co., Limited. (n.d.). (2S)-2-Methylmorpholine Hydrochloride (1:1).
  • den-Hartog, T., et al. (2022).
  • Liu, B., et al. (2016).
  • UCL Discovery. (2021).
  • Gounder, R., & Iglesia, E. (2013). Aldol Condensation and Esterification over Ti-Substituted *BEA Zeolite: Mechanisms and Effects of Pore Hydrophobicity. OSTI.GOV.
  • Krause, A., et al. (2011). Stability of [(N-morpholine)metylene]daunorubicin hydrochloride in solid state.
  • Borgogna, M., et al. (2011). Regeneration Strategies of Deactivated Catalysts for Thermo-Catalytic Decomposition Process in a Fluidized Bed Reactor. Request PDF.
  • Organic Chemistry Portal. (2006).

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Troubleshooting

Temperature optimization for asymmetric synthesis with (S)-2-methylmorpholine hydrochloride

Temperature Optimization for Asymmetric Synthesis Document ID: TS-2MM-OPT-04 | Version: 2.1 | Status: Active Executive Summary This guide addresses the critical thermal parameters required when employing (S)-2-methylmorp...

Author: BenchChem Technical Support Team. Date: February 2026

Temperature Optimization for Asymmetric Synthesis

Document ID: TS-2MM-OPT-04 | Version: 2.1 | Status: Active

Executive Summary

This guide addresses the critical thermal parameters required when employing (S)-2-methylmorpholine hydrochloride (CAS: 74572-13-7) as a chiral nucleophile in asymmetric synthesis, particularly in Nucleophilic Aromatic Substitution (


) and amide coupling workflows.

The central challenge with this reagent is the "Steric-Thermal Paradox" : The C2-methyl group creates steric hindrance that necessitates higher reaction temperatures to drive conversion, yet elevated temperatures exponentially increase the risk of racemization (via C2-proton abstraction) and regioselective impurities.

Module 1: The Salt Neutralization Protocol (Pre-Reaction)

Context: Users often overlook the thermodynamics of freeing the base from the hydrochloride salt. Adding base to the salt generates an immediate exotherm. If this occurs in the presence of a sensitive electrophile, it leads to immediate background degradation before the main reaction begins.

Q: My reaction slurry becomes thick and yields are inconsistent. What is happening?

A: You are likely experiencing "Salt Occlusion" or uncontrolled exotherms during the in situ neutralization.

  • The Problem: When using inorganic bases (e.g.,

    
    ) in aprotic solvents (DMF/DMAc), the formation of KCl/NaCl can create a thick paste that traps the chiral amine, preventing it from reacting.
    
  • The Thermal Risk: Neutralizing the HCl salt with a strong organic base (e.g., DIPEA) releases heat (

    
    ). If the electrophile is already present, this heat spike triggers side reactions.
    
Protocol: The "Cold-Break" Method

Do not mix all reagents at room temperature. Follow this thermodynamic control sequence:

  • Dissolution (T = 0°C): Suspend (S)-2-methylmorpholine HCl in the solvent.

  • Neutralization (T < 5°C): Add the base (e.g., 2.5 equiv

    
     or 1.1 equiv DIPEA) slowly.
    
  • Aging (T = 20°C): Allow the free base to generate for 30 minutes before adding the electrophile.

  • Reaction: Cool back to 0°C, add the electrophile, then ramp to reaction temperature.

SaltNeutralization Start Start: (S)-2-Me-Morpholine HCl Solvent Suspend in Solvent (DMF/NMP) T = 0°C Start->Solvent BaseAdd Add Base (Slow Addition) Control Exotherm < 5°C Solvent->BaseAdd Age Age 30 min @ 20°C (Ensure Free Base Formation) BaseAdd->Age Critical Step Electrophile Cool to 0°C -> Add Electrophile Age->Electrophile Ramp Ramp to Target Temp Electrophile->Ramp

Figure 1: The "Cold-Break" workflow ensures the heat of neutralization dissipates before the sensitive electrophile is introduced.

Module 2: Kinetic vs. Thermodynamic Control ( Optimization)

Context: In


 reactions (e.g., reacting with chloropyrimidines), the (S)-2-methylmorpholine is a slower nucleophile than morpholine due to the steric bulk at the C2 position.
Q: I see high conversion at reflux (100°C+), but the enantiomeric excess (ee) drops. Why?

A: You are encountering Thermal Racemization . While the C2 stereocenter is not highly acidic, prolonged exposure to high temperatures in basic, polar aprotic media (DMSO/DMF) can facilitate:

  • Proton Exchange: Slow deprotonation/reprotonation at the chiral center.

  • Elimination-Addition: Micro-reversible elimination pathways.

The "Step-Up" Temperature Strategy

Instead of jumping straight to reflux, use a stepwise gradient to find the "Kinetic Sweet Spot" where


.
Temperature ZoneReaction BehaviorRecommendation
0°C – 25°C Kinetic control. Very slow conversion due to steric hindrance.Use only for highly reactive electrophiles (e.g., fluoronitrobenzenes).
40°C – 60°C Optimal Zone. Balance of rate and chiral stability.Start here. Monitor conversion by HPLC every 2 hours.
> 80°C Thermodynamic control. Risk of racemization and byproduct formation.Avoid unless conversion stalls < 50% after 12h.
Q: How do I recover yield if I can't exceed 60°C?

A: Do not increase temperature; increase concentration .

  • (S)-2-methylmorpholine reactions are typically second-order (Rate =

    
    ).
    
  • Increasing concentration from 0.1 M to 0.5 M can increase the rate by 25x without adding thermal energy that degrades chirality.

Module 3: Troubleshooting Matrix
Q: My reaction stalled at 70% conversion. Should I add more catalyst or heat?

A: Neither. Check your base stoichiometry.

  • The Trap: You used 1.0 equivalent of base for the reaction.

  • The Reality: The HCl salt consumes 1.0 equivalent immediately just to become a nucleophile. You need at least 2.0 to 2.5 equivalents of base (1.0 to neutralize HCl, 1.0+ to scavenge the leaving group acid).

  • Fix: Add 0.5–1.0 eq of DIPEA or TEA and maintain current temperature.

Q: I am seeing a "regio-isomer" impurity. What is it?

A: In


 on di-halogenated scaffolds, high temperatures reduce selectivity.
  • Mechanism: At 0°C, the reaction is driven by electronic differentiation (reacts at the most electron-deficient site). At 100°C, the reaction overcomes activation energy barriers for both sites.

  • Solution: Lower the temperature by 20°C and extend reaction time.

OptimizationLogic Issue Issue: Low Yield or Low ee? CheckBase Check Base Stoichiometry (Is Base > 2.0 eq?) Issue->CheckBase AddBase Add Base (Do not heat) CheckBase->AddBase No CheckTemp Check Temperature (Is T > 80°C?) CheckBase->CheckTemp Yes LowerTemp Lower T to 50°C Increase Concentration CheckTemp->LowerTemp Yes (Racemization Risk) CheckSolvent Check Solvent (Switch DMF -> THF/Alcohol?) CheckTemp->CheckSolvent No (Reactivity Issue)

Figure 2: Decision logic for troubleshooting stalled reactions or purity issues.

References & Validated Sources
  • Properties of Morpholine Derivatives:

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 410615, 2-Methylmorpholine." PubChem.[1][2]

    • [Link]

  • Asymmetric Hydrogenation to Access Chiral Morpholines (Foundation of Material Integrity):

    • Li, M., Zhang, J., Zou, Y., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines."[3] Chemical Science, 2021, 12, 15061-15066.[3]

    • [Link]

  • Mechanistic Insight on

    
     and Temperature Effects: 
    
    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): The Mechanism."

    • [Link]

  • Handling of Chiral Amine Salts (General Process Safety):

    • Cole-Parmer. "Material Safety Data Sheet - N-Methylmorpholine hydrochloride."

    • [Link]

Sources

Optimization

Managing diastereomeric ratio in (S)-2-methylmorpholine hydrochloride reactions

Technical Support Center: (S)-2-Methylmorpholine Hydrochloride Topic: Managing Diastereomeric Ratio (dr) in Synthesis and Functionalization Ticket ID: T-MORPH-2M-DR Status: Open Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-2-Methylmorpholine Hydrochloride

Topic: Managing Diastereomeric Ratio (dr) in Synthesis and Functionalization Ticket ID: T-MORPH-2M-DR Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are working with (S)-2-methylmorpholine hydrochloride (CAS: 135286-13-4), a privileged chiral heterocycle.[1] The (S)-configuration at the C2 position is your "fixed" stereocenter.[1] The technical challenge arises when you introduce a second stereocenter—either during the synthesis of the ring itself (e.g., 2,5- or 2,6-disubstitution) or during post-synthetic functionalization (e.g.,


-lithiation at C3/C5).

This guide addresses the control of Diastereomeric Ratio (dr) . Unlike enantiomeric excess (ee), which concerns mirror images, dr concerns the relationship between the fixed C2 center and the new center (cis vs. trans).

Module 1: Functionalization via -Lithiation (The "Beak" Protocol)

Context: You are reacting N-Boc-(S)-2-methylmorpholine with an electrophile and observing poor cis/trans selectivity.

The Mechanism of Failure

The lithiation of N-Boc-morpholines occurs at the position


 to the nitrogen (C3 or C5).
  • C3 Lithiation: Creates a 2,3-disubstituted system.[1] This is sterically crowded.[1] The C2-methyl group exerts significant influence.[1]

  • C5 Lithiation: Creates a 2,5-disubstituted system.[1] Less hindered, but the C2-methyl is further away, reducing stereochemical communication.[1]

The stereochemical outcome is a battle between Chelation Control (favoring syn-lithiation relative to the Boc oxygen) and Steric/Dipole Effects .[1]

Experimental Protocol: High-dr C3 Functionalization

To maximize trans-selectivity (typically the kinetic product due to steric avoidance of the C2-Me), follow this strict protocol.

Reagents:

  • Substrate: N-Boc-(S)-2-methylmorpholine (Free base the HCl salt first!)[1]

  • Base: sec-Butyllithium (s-BuLi) (1.2 equiv)[1]

  • Ligand: TMEDA (1.2 equiv) – Crucial for breaking oligomers and sharpening reactivity.[1]

  • Solvent: Anhydrous Et₂O (Ether often gives higher dr than THF due to tighter ion pairing).[1]

Step-by-Step Workflow:

  • Salt Break: Partition (S)-2-methylmorpholine HCl between DCM and sat. Na₂CO₃.[1][2] Dry organic layer (Na₂SO₄) and concentrate.[1][3] Protect with Boc₂O if not already protected.[1]

  • Cryo-Cooling: Cool solution of N-Boc-substrate and TMEDA in Et₂O to -78°C .

  • Lithiation: Add s-BuLi dropwise down the side of the flask. Stir for 1–4 hours.

    • Note: In THF, lithiation is faster (30 min), but dr may erode due to equilibration (Dynamic Thermodynamic Resolution).[1]

  • Trapping: Add electrophile (pre-cooled in Et₂O) rapidly.

  • Quench: Add MeOH or AcOH at -78°C before warming.

Troubleshooting Table: Lithiation
SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete deprotonation or Boc-attack.[1]Switch from n-BuLi to s-BuLi. Ensure Temp < -70°C to prevent Boc attack (Wilson/Beak mechanism).[1]
Low dr (approx 1:1) Thermodynamic equilibration of the lithio-species.[1]Decrease Temp: Run at -90°C. Switch Solvent: Change THF to Et₂O or Toluene. Speed: Quench faster.
Wrong Diastereomer Chelation control overriding steric preference.[1]Remove coordinating additives (TMEDA) if trying to invert selectivity (though yield may drop).[1]

Module 2: De Novo Synthesis (Ring Closure Control)

Context: You are synthesizing the morpholine ring from chiral pool precursors (e.g., (S)-Alanine derivatives) and the cyclization step is yielding a mixture of diastereomers.

The "Oxa-Michael" Switch

When closing the ring via an oxa-Michael addition (e.g., cyclizing an amino-alcohol onto a vinyl sulfone or acrylate), temperature dictates the dr.[1]

  • Kinetic Control (-78°C): Favors the trans-isomer (2,6-systems). The nucleophile attacks from the face opposite the existing substituent to minimize steric clash in the transition state.

  • Thermodynamic Control (Room Temp/Reflux): Favors the cis-isomer (2,6-systems).[1] The reaction becomes reversible (retro-Michael), allowing the system to settle into the lower-energy chair conformation where substituents are equatorial.

Protocol Visualization (DOT):

MorpholineSynthesis Start Linear Precursor (Amino Alcohol) Cyclization Oxa-Michael Cyclization Start->Cyclization LowTemp -78°C (Kinetic) Cyclization->LowTemp Condition A HighTemp 25°C to Reflux (Thermodynamic) Cyclization->HighTemp Condition B Trans Major Product: TRANS Isomer LowTemp->Trans Cis Major Product: CIS Isomer HighTemp->Cis Trans->Cis Equilibration (Prolonged reaction)

Caption: Figure 1. Temperature-dependent divergence in diastereoselective morpholine ring closure.

Module 3: Salt Resolution (The Cleanup)

Context: You have a 3:1 mixture of diastereomers. You need >99:1 for crystallization.

If synthesis fails to give perfect dr, salt resolution is the standard industrial "rescue" operation.[1]

Protocol: Classical Resolution

  • Free Base: Ensure the morpholine is a free amine.[1]

  • Acid Screen: Test D-Tartaric Acid , L-Tartaric Acid , (R)-Mandelic Acid , and Dibenzoyl-L-tartaric acid .[1]

  • Solvent: Ethanol/Water (95:[1]5) or Isopropanol.[1]

  • Process:

    • Dissolve amine (1.0 equiv) and chiral acid (1.0 or 0.5 equiv) in hot solvent.[1]

    • Cool slowly (1°C/min).

    • Filter crystals.[1]

    • Critical Step: Take NMR of the salt (not the free base) to check dr immediately. The chemical shifts of the diastereomeric salts will differ.

  • Recrystallization: If dr is 90:10, one more recrystallization usually hits >99:1.[1]

Frequently Asked Questions (FAQ)

Q1: My (S)-2-methylmorpholine HCl is hygroscopic and difficult to weigh accurately. How does this affect dr?

  • A: It affects stoichiometry.[1][4] If you use s-BuLi based on weight, and your salt is wet (10% water), you will quench your base, leading to incomplete lithiation.[1] The remaining unreacted starting material complicates the workup but doesn't intrinsically change the dr of the reacted portion.

    • Fix: Dry the salt in a vacuum oven at 40°C over P₂O₅ overnight, or better, convert to the free base and distill/dry over KOH before the sensitive reaction.

Q2: Can I use L-Proline as a ligand to improve dr?

  • A: Generally, no.[1] L-Proline is used for organocatalysis.[1][5] For lithiation, you need bidentate diamines like (-)-Sparteine (or its surrogate, (+)-Sparteine surrogate) or TMEDA .[1] (-)-Sparteine is the gold standard for enantioselective lithiation, but for diastereoselective lithiation (where chirality already exists), TMEDA is often sufficient to sharpen the result.[1]

Q3: I am getting racemization of the C2 center. Why?

  • A: If you are subjecting the morpholine to harsh conditions (e.g., radical halogenation or very high temperatures with strong base), the C2 proton can be abstracted. However, in standard lithiation at -78°C, the C2 stereocenter is robust.[1] Racemization is more likely occurring during the synthesis of the morpholine from alanine if you used strong base (NaH) at high heat during cyclization.

References

  • Beak, P., & Lee, W. K. (1994).[1] alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines.[1] The Journal of Organic Chemistry.[1][6]

  • Coldham, I., et al. (2001).[1] Dynamic Thermodynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society.[1]

  • D'hooghe, M., et al. (2010).[1] Synthesis of 2-substituted and 2,3-disubstituted morpholines. Chemical Reviews.[1]

  • Foubister, A. J., et al. (1985).[1][6] Chiral synthesis of 3-substituted morpholines via serine enantiomers.[1][6] Journal of the Chemical Society, Perkin Transactions 1.[1][6]

Sources

Troubleshooting

Effect of substrate scope on (S)-2-methylmorpholine hydrochloride catalysis

Welcome to the technical support center for organocatalysis using (S)-2-methylmorpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organocatalysis using (S)-2-methylmorpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of (S)-2-methylmorpholine and its hydrochloride salt in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species: (S)-2-methylmorpholine or its hydrochloride salt?

This is a critical point of clarification. The active catalytic species in most organocatalytic reactions is the free base, (S)-2-methylmorpholine . The lone pair of electrons on the nitrogen atom is essential for the catalyst to function, typically by forming a nucleophilic enamine intermediate with a carbonyl compound (e.g., an aldehyde or ketone).

Q2: How do I convert (S)-2-methylmorpholine hydrochloride to the active free base catalyst?

Failure to effectively neutralize the hydrochloride salt is a common reason for reaction failure. The following is a standard laboratory protocol for this conversion.

Protocol: Free Base Generation

Objective: To generate the free base of (S)-2-methylmorpholine from its hydrochloride salt for use in catalysis.

Materials:

  • (S)-2-methylmorpholine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: Dissolve (S)-2-methylmorpholine hydrochloride in a suitable solvent like water or a mixture of water and a polar organic solvent.

  • Neutralization: Cool the solution in an ice bath (0 °C). Slowly add a mild inorganic base, such as a saturated aqueous solution of NaHCO₃ or a 1M NaOH solution, while stirring. The goal is to deprotonate the ammonium salt.

  • pH Monitoring: Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the base until the solution is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times (e.g., 3x) with an organic solvent like DCM or diethyl ether to ensure all the free base has been recovered.

  • Washing: Combine the organic layers and wash them with brine to remove residual inorganic salts and water.

  • Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and carefully remove the solvent under reduced pressure using a rotary evaporator. Caution: (S)-2-methylmorpholine is volatile. Avoid excessive heating.

  • Characterization & Storage: The resulting oil is the free base. It is advisable to confirm its identity and purity via NMR spectroscopy. Store the free base under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction HCl_Salt (S)-2-Methylmorpholine HCl Base Aqueous Base (e.g., NaHCO₃) HCl_Salt->Base Neutralization Free_Base Active Catalyst ((S)-2-Methylmorpholine) Base->Free_Base Aldehyde Aldehyde Substrate Free_Base->Aldehyde Enamine Formation Nitroolefin Nitroolefin Substrate Aldehyde->Nitroolefin Michael Addition Product Chiral Product Nitroolefin->Product Hydrolysis

Caption: Workflow from inactive salt to active catalyst and reaction.

Catalysis and Substrate Scope

Q3: What types of reactions does (S)-2-methylmorpholine catalyze and what is the mechanism?

(S)-2-methylmorpholine is primarily used as an asymmetric organocatalyst for reactions that proceed through an enamine intermediate . The most common application is the conjugate addition of aldehydes to electron-deficient olefins, such as nitroalkenes (a Michael addition).

Mechanism:

  • Enamine Formation: The secondary amine of (S)-2-methylmorpholine condenses with an aldehyde substrate to form a chiral enamine. This step activates the aldehyde, making its α-carbon nucleophilic.

  • Nucleophilic Attack: The enamine attacks the electrophile (e.g., the β-carbon of a nitroolefin). The stereochemistry of the catalyst directs this attack, leading to the formation of a new C-C bond with a specific stereoconfiguration.

  • Hydrolysis: The resulting iminium ion intermediate is hydrolyzed to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

G Catalyst (S)-2-Methylmorpholine Enamine Chiral Enamine Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Iminium Iminium Intermediate Enamine->Iminium + Nitroolefin Nitroolefin Nitroolefin Product Chiral Product Iminium->Product + H₂O Product->Catalyst Catalyst Regenerated H2O H₂O

Caption: Simplified catalytic cycle for the Michael addition.

Q4: How does the morpholine structure impact its catalytic activity?

While effective, morpholine-based catalysts like (S)-2-methylmorpholine generally exhibit lower reactivity compared to widely used pyrrolidine-based catalysts (e.g., (S)-proline). This is attributed to two main factors[1]:

  • Electronic Effect: The electron-withdrawing effect of the oxygen atom in the morpholine ring reduces the electron density on the nitrogen. This decreases the nucleophilicity of the corresponding enamine intermediate, slowing down the rate-determining C-C bond formation step[1].

  • Steric/Conformational Effect: The nitrogen atom in morpholine enamines tends to be more pyramidalized compared to the more planar geometry of pyrrolidine enamines. This less favorable orbital overlap for nucleophilic attack can also contribute to lower reactivity[1].

Despite this, the defined chair-like conformation of the morpholine ring can provide a rigid scaffold for effective stereocontrol, often leading to high enantioselectivity.

Q5: What is the typical substrate scope for (S)-2-methylmorpholine catalyzed Michael additions?

The success of the reaction is highly dependent on the nature of both the aldehyde and the nitroolefin.

Aldehyde Substrate Scope:
  • Generally Favorable: Linear and α-branched aliphatic aldehydes are often good substrates, providing high yields and enantioselectivities.

  • Potentially Problematic:

    • Aromatic Aldehydes: These are generally unreactive as they cannot form enamine intermediates.

    • Acetaldehyde: Can be a difficult substrate due to its high volatility and tendency to undergo self-condensation.

    • Aldehydes with Acidic α-protons: May lead to side reactions or racemization.

Nitroolefin Substrate Scope:
  • Generally Favorable: Aromatic and heteroaromatic nitroolefins (e.g., β-nitrostyrene and its derivatives) are excellent electrophiles and work well in these reactions.

  • Potentially Problematic:

    • Aliphatic Nitroolefins: These are often less reactive than their aromatic counterparts, potentially requiring longer reaction times or higher catalyst loadings.

    • Sterically Hindered Nitroolefins: Substituents near the double bond can significantly slow down or inhibit the reaction.

Data Summary: Substrate Scope Effects

The following table provides a qualitative summary of expected outcomes based on substrate choice.

Aldehyde SubstrateNitroolefin SubstrateExpected YieldExpected Enantioselectivity (% ee)Notes
Propanalβ-NitrostyreneHighHigh (>90%)Standard, reliable combination.
Isovaleraldehydeβ-NitrostyreneHighVery High (>95%)α-branching can improve selectivity.
Propanal1-NitropropeneModerateModerate to HighAliphatic nitroolefins are less reactive.
Hexanal2-Bromo-β-nitrostyreneModerate to LowVariableSteric hindrance on the electrophile is challenging.

Troubleshooting Guide

Q6: My reaction is very slow or shows no conversion. What should I check?
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the hydrochloride salt was fully converted to the free base. Residual acid will quench the catalyst. Re-run the neutralization protocol.
Insufficient Catalyst Loading For less reactive substrates, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can improve the reaction rate.
Presence of Water Ensure all reagents and solvents are anhydrous. Water can hydrolyze the enamine intermediate, shutting down the catalytic cycle. Use freshly distilled solvents and dry glassware.
Low Temperature While lower temperatures often improve enantioselectivity, they also decrease the reaction rate. If the reaction is too slow, consider running it at room temperature first before attempting lower temperatures.
Poor Substrate Reactivity If using a challenging substrate (e.g., an aliphatic nitroolefin), the reaction may inherently be slow. Consider increasing the reaction time or temperature.
Q7: The enantioselectivity (% ee) of my product is low. How can I improve it?
Possible Cause Troubleshooting Steps
High Reaction Temperature Higher temperatures can lead to a loss of stereocontrol. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) is the most common strategy to improve % ee.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state. Screen different solvents (e.g., Toluene, THF, Chloroform) to find the optimal one for your substrate combination.
Catalyst Purity Ensure the chiral purity of your (S)-2-methylmorpholine. If it has racemized over time, the % ee of the product will be compromised.
Background (Uncatalyzed) Reaction A non-selective background reaction can erode enantioselectivity. This can sometimes be suppressed by lowering the reaction temperature or concentration.
Product Epimerization If the product has an acidic proton α to the carbonyl, it may be susceptible to epimerization under the reaction conditions. Check the % ee at lower conversion to see if it degrades over time. If so, shorten the reaction time.
References
  • Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. ACS Publications. Available at: [Link]

  • NMO - N-Methylmorpholine-N-Oxide. Organic Chemistry Portal. Available at: [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health (NIH). Available at: [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health (NIH). Available at: [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. Available at: [Link]

  • 2-Methylmorpholine | C5H11NO. PubChem. Available at: [Link]

  • Studies into reactions of N-methylmorpholine-N-oxide (NMMO) and its hydrates with cyanuric chloride. ResearchGate. Available at: [Link]

  • On the chemical interactions of the biomass processing agents γ-valerolactone (GVL) and N-methylmorpholine-N-oxide (NMMO). Royal Society of Chemistry. Available at: [Link]

  • Substrate Scope on N‐formylmorpholine and Hydrosilanes. ResearchGate. Available at: [Link]

  • N-Methylmorpholine N-oxide. Wikipedia. Available at: [Link]

  • Enantioselective access to benzomorpholines. ResearchGate. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. Available at: [Link]

  • Substrate scope for synthesis of [2 + 2] and [1 + 1] patter-based macrocycles Reaction conditions. ResearchGate. Available at: [Link]

  • What is the best method for conversion of guanidine hydrochloride to free base guanidine?. ResearchGate. Available at: [Link]

  • Study of Mesoporous Zr-TiO 2 Catalyst with Rich Oxygen Vacancies for N-Methylmorpholine Oxidation to N-Methylmorpholine-N-oxide. MDPI. Available at: [Link]

  • Autocatalytic Decomposition of N-Methylmorpholine N-Oxide Induced by Mannich Intermediates. ACS Publications. Available at: [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4. Royal Society of Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of (S)-2-methylmorpholine Hydrochloride

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral molecules like (S)-2-methylmorpholine hydrochloride is a critical step in ensuring the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral molecules like (S)-2-methylmorpholine hydrochloride is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical products. The morpholine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[1][2] The stereochemistry of these molecules can profoundly influence their pharmacological activity.[3] This guide provides an in-depth comparison of established analytical techniques for determining the enantiomeric excess of (S)-2-methylmorpholine hydrochloride, offering field-proven insights and supporting experimental frameworks.

The Imperative of Enantiomeric Purity in Drug Development

The differential pharmacological and toxicological profiles of enantiomers are well-documented, making the control and accurate quantification of the undesired enantiomer in an Active Pharmaceutical Ingredient (API) essential.[4] Regulatory bodies worldwide mandate stringent analysis of chiral drugs to ensure that the therapeutic benefits are not compromised by the effects of an unwanted enantiomer. This guide focuses on robust methods to quantify the enantiomeric purity of (S)-2-methylmorpholine hydrochloride, a key chiral intermediate.

Comparison of Analytical Methodologies

The primary techniques for determining the enantiomeric excess of chiral compounds are chromatographic and spectroscopic.[5][6] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and widely adopted methods in the pharmaceutical industry. Each technique offers distinct advantages and is suited to different analytical challenges.

Data Summary: A Comparative Overview

The following table summarizes the typical performance characteristics of each technique for the analysis of chiral cyclic amines, providing a basis for selecting the most appropriate method for your specific needs.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction with a chiral stationary phase (CSP) leading to separation.Separation of volatile (or derivatized) enantiomers on a chiral stationary phase.[6]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), inducing chemical shift non-equivalence.[7][8]
Typical Resolution (Rs) > 1.5 (baseline separation is achievable)> 1.5 (often excellent resolution)Not directly applicable; relies on signal separation (Δδ)
Analysis Time 10 - 30 minutes15 - 40 minutes5 - 15 minutes per sample
Sample Preparation Simple dissolution in mobile phaseDerivatization often required to improve volatility and thermal stability.[9][10]Direct mixing of analyte and CSA in an NMR tube.[7]
Detection Limit Low (ng/mL to µg/mL)Very low (pg/mL to ng/mL)Higher (mg/mL)
Instrumentation HPLC with UV or MS detectorGC with FID or MS detectorHigh-field NMR spectrometer
Key Advantage Broad applicability and versatilityHigh efficiency and sensitivityRapid analysis and minimal sample preparation

In-Depth Analysis of Techniques and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations due to the vast array of available chiral stationary phases (CSPs).[5] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For a polar, cyclic amine like 2-methylmorpholine, polysaccharide-based CSPs are an excellent starting point.[2][11] These phases, such as those derived from cellulose or amylose, offer a multitude of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase is critical; normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes often provide the best selectivity for amines.[12] The addition of a small amount of a basic modifier, such as diethylamine (DEA), is crucial to prevent peak tailing and improve resolution by competing with the analyte for active sites on the stationary phase.

  • Column Selection: A polysaccharide-based chiral stationary phase such as a Daicel CHIRALPAK® IK or a Phenomenex Lux® Cellulose-2 is recommended.

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and 2-propanol (isopropanol) in a ratio of 80:20 (v/v). Add 0.1% diethylamine (DEA) to the final mobile phase mixture.

  • Sample Preparation: Accurately weigh and dissolve the (S)-2-methylmorpholine hydrochloride sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep Dissolve Sample in Mobile Phase injector Inject Sample s_prep->injector mp_prep Prepare Hexane/IPA/DEA Mobile Phase column Chiral Stationary Phase Column mp_prep->column injector->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Enantiomeric Excess integration->calculation

Caption: Chiral GC workflow with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), is a rapid and powerful technique for determining enantiomeric excess. I[13]t does not require chromatographic separation. The principle relies on the formation of transient diastereomeric complexes between the enantiomers and the CSA, which have distinct NMR spectra.

[7]##### Causality Behind Experimental Choices

For amines, chiral acids such as (R)-(-)-Mandelic acid or derivatives of BINOL (1,1'-bi-2-naphthol) are effective CSAs. T[7]he interaction between the acidic CSA and the basic amine analyte leads to the formation of diastereomeric salts in solution. The different spatial arrangements of these complexes cause the signals of protons close to the chiral center of the analyte to appear at different chemical shifts (chemical shift non-equivalence, Δδ) for the two enantiomers. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.

  • Sample Preparation:

    • Dissolve approximately 10 mg of the (S)-2-methylmorpholine hydrochloride sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add 1.0 to 1.5 equivalents of a chiral solvating agent, such as (R)-(-)-Mandelic acid, to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and complex formation.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Optimize spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal of the analyte (e.g., the methyl protons or the proton on the chiral carbon) that shows clear separation into two distinct peaks in the presence of the CSA.

    • Carefully integrate the two separated signals.

    • Calculate the enantiomeric excess from the integral values.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Processing dissolve Dissolve Sample in Deuterated Solvent add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire 1H NMR Spectrum add_csa->acquire process Process Spectrum acquire->process integrate Integrate Separated Signals process->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Chiral NMR workflow using a CSA.

Conclusion and Recommendations

The choice of the optimal method for determining the enantiomeric excess of (S)-2-methylmorpholine hydrochloride depends on the specific requirements of the analysis.

  • Chiral HPLC is the most versatile and is recommended for routine quality control and method development due to its broad applicability and the wide range of available stationary phases.

  • Chiral GC is the method of choice when high sensitivity is required, for instance, in the detection of trace enantiomeric impurities. The need for derivatization is a key consideration.

  • Chiral NMR is ideal for rapid screening and high-throughput analysis where minimal sample preparation is advantageous. Its lower sensitivity compared to chromatographic methods should be taken into account.

Each of these methods, when properly developed and validated, provides a robust and reliable system for ensuring the enantiomeric purity of (S)-2-methylmorpholine hydrochloride, a critical aspect of modern drug development.

References

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Semantic Scholar. (n.d.). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. [Link]

  • Semantic Scholar. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Daicel Chiral Application Search. (n.d.). 2-Methylindoline. [Link]

  • Regis Technologies. (n.d.). Chiral Applications Database. [Link]

  • Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]

  • ResearchGate. (2021). (PDF) A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]

  • National Institutes of Health. (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Applications Database. [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

  • Regis Technologies. (n.d.). HPLC. [Link]

  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]

  • ResearchGate. (2013). Chiral separations on polysaccharide stationary phases using polar organic mobile phases | Request PDF. [Link]

  • Daicel. (n.d.). DAICEL Chiral Application Search. [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]

  • PubChem. (n.d.). 2-Methylmorpholine. [Link]

  • National Institutes of Health. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • AZ chrom s.r.o. (n.d.). Chiral Gas Chromatography. [Link]

  • Phenomenex. (n.d.). The Ultimate Guide to HPLC & UHPLC. [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. [Link]

  • PubMed. (2004). Enantiomeric resolution of kielcorin derivatives by HPLC on polysaccharide stationary phases using multimodal elution. [Link]

  • Phenomenex. (n.d.). APPLICATIONS. [Link]

  • Regis Technologies. (n.d.). Technical Resources. [Link]

  • Taylor & Francis. (1991). Liquid Chromatographic Resolution of Enantiomers of Pharmaceutical Interest. [Link]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]

  • ResearchGate. (2018). (PDF) Chiral Gas Chromatography. [Link]

  • Chemist Library. (n.d.). Chiral Separation Techniques. [Link]

  • MDPI. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Phenomenex. (n.d.). APPLICATIONS. [Link]

Sources

Comparative

A Comparative Guide to Chiral HPLC Method Development for the Enantioseparation of (S)-2-Methylmorpholine

For researchers and professionals in drug development, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. (S)-2-methylmorpholine, a key...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. (S)-2-methylmorpholine, a key chiral building block in various pharmaceutical agents, is no exception. Its enantiomeric counterpart, (R)-2-methylmorpholine, may exhibit different pharmacological or toxicological profiles. Therefore, robust and reliable analytical methods for the enantioseparation of 2-methylmorpholine are paramount for quality control and regulatory compliance.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of (S)-2-methylmorpholine enantiomers. Drawing from established principles of chiral chromatography and data from the separation of analogous cyclic amines, this document will navigate the reader through a logical method development workflow, from initial column and mobile phase screening to method optimization.

The Foundation of Chiral Separation: A Mechanistic Overview

Chiral separation by HPLC is achieved by creating a transient diastereomeric complex between the enantiomers of the analyte and a chiral selector.[1] This interaction can occur in two primary ways: by using a chiral stationary phase (CSP) or by introducing a chiral additive to the mobile phase. The direct approach, utilizing a CSP, is the most widely employed technique in the pharmaceutical industry due to its broad applicability and reproducibility.[2]

The formation of these diastereomeric complexes is governed by a combination of non-covalent interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[3] The differential stability of the complexes formed between each enantiomer and the CSP results in different retention times, leading to their separation.

Strategic Approach to Method Development for 2-Methylmorpholine

Due to the absence of a specific, published method for the enantioseparation of 2-methylmorpholine, a systematic screening approach is the most effective strategy. This involves testing a selection of CSPs with diverse chiral recognition mechanisms under various mobile phase conditions.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation CSP_Screen Select & Screen CSPs (Polysaccharide, Cyclofructan, Pirkle-type) MP_Screen Screen Mobile Phases (Normal, Polar Organic, Reversed-Phase) CSP_Screen->MP_Screen For each CSP Initial_Hit Identify Promising Conditions (Partial or Baseline Separation) MP_Screen->Initial_Hit Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Initial_Hit->Optimize_MP Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validation Method Validation (ICH Guidelines) Optimize_Params->Validation ScreeningProtocol cluster_csp CSP Screening cluster_mp Mobile Phase Screening start Prepare Racemic 2-Methylmorpholine Standard csp1 Chiralpak IA start->csp1 np1 NP1: Hex/IPA/DEA csp1->np1 np2 NP2: Hex/EtOH/DEA csp1->np2 po1 PO1: ACN/MeOH/DEA csp1->po1 po2 PO2: ACN/EtOH/DEA csp1->po2 csp2 Chiralcel OD-H csp2->np1 csp3 Larihc CF6-P csp3->np1 evaluate Evaluate Chromatogram for Separation np1->evaluate np2->evaluate po1->evaluate po2->evaluate optimize Proceed to Optimization evaluate->optimize Separation Observed next_run Continue Screening evaluate->next_run No Separation next_run->csp2 next_run->csp3

Sources

Validation

Validation of biological activity of (S)-2-methylmorpholine hydrochloride derivatives

This guide provides an in-depth technical analysis of the validation of biological activity for (S)-2-methylmorpholine hydrochloride derivatives . It focuses on their application in medicinal chemistry, specifically as o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the validation of biological activity for (S)-2-methylmorpholine hydrochloride derivatives . It focuses on their application in medicinal chemistry, specifically as optimized scaffolds for kinase inhibitors (e.g., PI3K/mTOR) and GPCR ligands, where the (S)-2-methyl substitution is critical for metabolic stability and chiral recognition.[1][2]

A Technical Comparison & Validation Guide for Medicinal Chemists

Executive Summary & Rationale

The Challenge: The morpholine ring is a "privileged scaffold" in drug discovery, serving as a key hydrogen-bond acceptor in the hinge region of kinases (e.g., PI3K, mTOR) and a solubility enhancer in CNS drugs.[1][3] However, the unsubstituted morpholine ring is metabolically vulnerable to oxidative ring opening (via CYP450) at the C2/C6 positions (alpha to the oxygen).[3]

The Solution: The (S)-2-methylmorpholine scaffold introduces a methyl group at the metabolically labile C2 position.[1][2] This modification serves a dual purpose:

  • Metabolic Blockade: Sterically hinders CYP450-mediated oxidation, significantly extending the half-life (

    
    ) of the derivative.[1][2]
    
  • Chiral Selectivity: The (S)-configuration often provides a superior vector for binding pocket interactions compared to the (R)-enantiomer or racemate, enhancing isoform selectivity (e.g., sparing PI3K

    
     while targeting PI3K
    
    
    
    /
    
    
    ).[1][2]

This guide outlines the validation workflow to confirm these advantages experimentally.

Comparative Analysis: Performance Metrics

The following table contrasts the performance of (S)-2-methylmorpholine derivatives against their unsubstituted and (R)-enantiomer counterparts.

FeatureUnsubstituted Morpholine(S)-2-Methylmorpholine Derivative(R)-2-Methylmorpholine Derivative
Metabolic Stability Low/Moderate. Prone to rapid

-hydroxylation and ring opening.[1][2]
High. Methyl group blocks the primary metabolic soft spot (C2).High. Similar metabolic stability to (S), but may differ in transport.[1][3]
Potency (IC

)
Baseline. Good H-bond acceptor, but lacks hydrophobic filling.[1]Enhanced. Methyl group can fill small hydrophobic pockets (e.g., Val/Ile gatekeepers).[1][3]Variable. Often reduced if the methyl group clashes with pocket residues.[2][3]
Isoform Selectivity Low. Often inhibits multiple isoforms (pan-inhibition).[1]High. Chiral specific fit allows discrimination between homologous proteins (e.g., PI3K

vs

).[1][3]
Low/Moderate. Steric clash often leads to loss of affinity for the target.[3]
Solubility High. High. Retains polar character; HCl salt form ensures aqueous solubility.[2][3]High. Identical physicochemical properties to (S).[1]

Mechanism of Action & Structural Logic

The biological validation rests on the "Lock and Key" principle where the (S)-methyl group acts as a selectivity filter.[1]

Pathway Diagram: Metabolic & Binding Logic

The following diagram illustrates the metabolic fate of the scaffold and its binding mode.[3]

G Substrate (S)-2-Methylmorpholine Derivative CYP CYP450 Enzyme (Metabolism) Substrate->CYP Steric Hindrance (Blocked Access) Target Target Kinase (e.g., PI3K/mTOR) Substrate->Target Chiral Recognition (Hinge Binding) Metabolite Ring-Opened Metabolite (Inactive) CYP->Metabolite Slowed Reaction Binding High Affinity Complex Target->Binding (S)-Me fits Hydrophobic Pocket Unsub Unsubstituted Morpholine Unsub->CYP Rapid Oxidation Unsub->Metabolite Fast Clearance

Figure 1: Mechanistic rationale for (S)-2-methylmorpholine.[1][2] The (S)-methyl group (blue) sterically hinders CYP450 access (red path) while maintaining or enhancing binding affinity to the target kinase (green path).[1]

Experimental Validation Protocols

To validate the biological activity of an (S)-2-methylmorpholine derivative, the following three-tiered assay system is required.

Protocol A: In Vitro Kinase Selectivity Assay

Objective: Determine if the (S)-methyl group confers isoform selectivity (e.g., PI3K


 vs PI3K

).[1]
  • Reagents: Recombinant PI3K isoforms (

    
    ), PIP2 substrate, ATP (
    
    
    
    or fluorescent tracer).[1][3]
  • Compound Preparation: Dissolve (S)-2-methylmorpholine derivative (HCl salt) in DMSO. Prepare 10-point serial dilutions (e.g., 10

    
    M to 0.1 nM).
    
  • Reaction:

    • Incubate kinase + compound for 15 min at RT.

    • Initiate reaction with ATP/PIP2 mix.[2][3]

    • Incubate for 60 min at RT.

  • Detection: Measure phosphorylation via scintillation counting (radiometric) or TR-FRET.[1][2]

  • Analysis: Fit curves to the Hill equation to derive IC

    
    .[3]
    
    • Success Criterion: (S)-isomer shows >10-fold lower IC

      
       for the target isoform compared to the (R)-isomer and unsubstituted control.[1]
      
Protocol B: Microsomal Metabolic Stability (Intrinsic Clearance)

Objective: Quantify the stability enhancement provided by the 2-methyl substitution.[1][2]

  • System: Pooled Human/Mouse Liver Microsomes (HLM/MLM).[1][3]

  • Substrate: 1

    
    M test compound.
    
  • Cofactor: NADPH regenerating system.[2][3]

  • Workflow:

    • Pre-incubate microsomes + compound at 37°C.[2][3]

    • Add NADPH to start (t=0).[1]

    • Sample at t=0, 5, 15, 30, 60 min.[1][2][3]

    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1][2]
    
    • 
      .
      
    • Success Criterion: (S)-2-methyl derivative shows

      
       of the unsubstituted morpholine.[1][2]
      
Protocol C: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound enters the cell and inhibits the pathway (e.g., pAKT inhibition).[1]

  • Cell Line: PTEN-null cancer line (e.g., PC3 or MDA-MB-468) dependent on PI3K

    
    .[1][2]
    
  • Treatment: Treat cells with compound (EC

    
     and 10x EC
    
    
    
    ) for 2 hours.
  • Lysis: Harvest cells in RIPA buffer with phosphatase inhibitors.

  • Blotting:

    • Primary Antibody: Anti-pAKT (Ser473).

    • Control Antibody: Anti-Total AKT or

      
      -Actin.[1][2]
      
  • Quantification: Densitometry.

    • Success Criterion: Dose-dependent reduction in pAKT signal, correlating with in vitro IC

      
      .[1][2]
      

Synthesis & Quality Control

Before biological testing, the enantiomeric purity of the (S)-2-methylmorpholine scaffold must be verified, as (R)-impurity can skew data.[1][2]

  • Reagent: (S)-2-Methylmorpholine Hydrochloride (CAS 74497-70-8).[2]

  • QC Method: Chiral HPLC (e.g., Chiralcel OD-H column).[1][2]

  • Mobile Phase: Hexane:Isopropanol (90:[1]10) + 0.1% Diethylamine.[3]

  • Requirement: ee > 98%.

References

  • Medicinal Chemistry of Morpholine Scaffolds: Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity."[1][3] Med.[2][3][4] Res. Rev. (2020).[1][5][6]

  • PI3K Inhibitor Discovery (AZD8186): Barlaam, B., et al. "Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kbeta and PI3Kdelta."[2] J. Med.[2][3] Chem. (2015).[1][7][8]

  • Metabolic Stability of Morpholines: Wymann, M., et al. "Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor."[3] Eur. J. Med.[2][3] Chem. (2023).[1][6][9]

  • Synthesis of Chiral Morpholines: Palchykov, V. A. "Morpholines.[2][3][7][9][10][11] Synthesis and Biological Activity."[2][3][6] Russian Journal of Organic Chemistry (2013).

Sources

Comparative

Spectroscopic techniques for analyzing (S)-2-methylmorpholine hydrochloride reactions

This guide provides a technical comparison of spectroscopic techniques for analyzing (S)-2-methylmorpholine hydrochloride , a critical chiral building block in the synthesis of kinase inhibitors (e.g., Gefitinib analogs)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of spectroscopic techniques for analyzing (S)-2-methylmorpholine hydrochloride , a critical chiral building block in the synthesis of kinase inhibitors (e.g., Gefitinib analogs) and other bioactive heterocyclic compounds.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Analytical Scientists, QC Researchers

Executive Summary: The Analytical Challenge

(S)-2-methylmorpholine hydrochloride (CAS: 168038-14-0) presents a triad of analytical challenges:

  • Chirality: Distinguishing the (S)-enantiomer from the (R)-enantiomer requires a chiral environment; standard NMR is insufficient.

  • Salt Form: The hydrochloride salt significantly alters spectral baselines (IR) and chemical shifts (NMR) compared to the free base.

  • Lack of Chromophores: The saturated morpholine ring lacks strong UV absorption, making standard HPLC-UV detection reliant on derivatization or low-wavelength (200-210 nm) monitoring, which is prone to solvent noise.

This guide compares three primary spectroscopic approaches to address these challenges.

Comparative Analysis of Techniques

Feature1H NMR (with Chiral Derivatization) FT-IR (Solid State & In-Situ) Mass Spectrometry (ESI-MS)
Primary Utility Absolute configuration & Enantiomeric Excess (ee%) determination.Salt form verification & Real-time reaction kinetics (PAT).Trace impurity profiling & Molecular weight confirmation.
Chiral Discrimination High (Requires Mosher's Acid or CSA).None (Unless VCD is used—rare).None (Requires Chiral HPLC coupling).
Sample State Solution (requires free-basing or specific solvents).[1]Solid (ATR) or Solution (ReactIR).Solution (LC stream).
Limit of Detection ~0.1 - 1% (Impurity level).>1% (Bulk property).[2]<0.01% (Trace level).
Throughput Low (10-15 mins/sample + prep).High (Seconds for ATR).[2]High (Coupled with UPLC).

Deep Dive: Protocols & Methodologies

Technique A: Determination of Enantiomeric Excess via 1H NMR

Standard 1H NMR cannot distinguish enantiomers. To analyze (S)-2-methylmorpholine, you must create a diastereomeric environment. The most robust method for secondary amines is derivatization with Mosher's Acid Chloride (MTPA-Cl) .

Mechanism of Action

The (R)- and (S)-MTPA amides adopt a specific conformation where the phenyl group of the Mosher moiety shields protons on the morpholine ring differently depending on the stereochemistry.

  • Diagnostic Signal: The C2-Methyl doublet.

  • Shift Difference (

    
    ):  Typically 0.05 – 0.15 ppm separation between diastereomers.
    
Step-by-Step Protocol: In-Situ Mosher Derivatization
  • Free-Basing (Critical): Dissolve 10 mg of (S)-2-methylmorpholine HCl in 0.5 mL of saturated NaHCO3. Extract with 0.5 mL CDCl3. Dry the organic layer over anhydrous Na2SO4 and transfer to an NMR tube.

  • Derivatization: Add 1.5 equivalents of (R)-(-)-MTPA-Cl (Mosher's chloride) and 2.0 equivalents of dry pyridine directly to the NMR tube.

  • Reaction: Shake well and allow to stand for 10 minutes. The reaction is usually instantaneous for secondary amines.

  • Acquisition: Acquire a standard 1H NMR spectrum (min. 16 scans).[2]

  • Analysis: Focus on the methyl doublet region (approx. 1.1–1.4 ppm).[2]

    • Self-Validation: If the sample is enantiopure (S), you will see a single doublet. If racemic, you will see two doublets of equal intensity.

Technique B: Solid-State Analysis via FT-IR (ATR)

Vibrational spectroscopy is the gold standard for confirming the salt formation and distinguishing it from the free base, which is often an oil.

Spectral Fingerprint Comparison
Functional GroupFree Base ((S)-2-methylmorpholine) Salt ((S)-2-methylmorpholine HCl)
N-H Stretch Sharp, weak band ~3300 cm⁻¹Broad, multiple bands 2400–3000 cm⁻¹ (Ammonium envelope)
C-O-C Stretch Strong band ~1100 cm⁻¹Strong band ~1090–1110 cm⁻¹ (Slight shift)
Fingerprint Distinct bands <1000 cm⁻¹Altered lattice modes due to Cl⁻ crystal packing
Protocol: Quality Control of the HCl Salt
  • Background: Collect a background spectrum of the clean ATR crystal (diamond or ZnSe).

  • Sample Loading: Place ~5 mg of the white crystalline solid onto the crystal. Apply pressure (clamp) to ensure good contact.

  • Measurement: Scan from 4000 to 600 cm⁻¹ (4 cm⁻¹ resolution, 32 scans).

  • Validation: Look for the "Ammonium Envelope." The absence of a sharp peak at 3300 cm⁻¹ and the presence of a broad absorption extending from 2400 to 3000 cm⁻¹ confirms the protonation of the secondary amine.

Technique C: In-Situ Reaction Monitoring (SNAr Coupling)

A common use of (S)-2-methylmorpholine is in Nucleophilic Aromatic Substitution (SNAr) reactions (e.g., with 4-chloropyrimidines).

Workflow
  • Probe: ReactIR (mid-IR probe).

  • Tracking: Monitor the disappearance of the C-Cl stretch of the starting material (often ~1050-1080 cm⁻¹) and the appearance of the C-N stretch of the product (~1200-1300 cm⁻¹).

  • Advantage: This method is non-destructive and requires no sampling, avoiding the issue of quenching the reaction which might alter the species distribution.

Decision Framework & Workflows

Figure 1: Analytical Technique Selection Tree

This diagram guides the researcher to the correct spectroscopic tool based on the specific analytical need.

G Start Analytical Goal Q1 Is the sample solid or liquid? Start->Q1 Solid Solid (Salt Form) Q1->Solid Crystalline Liquid Liquid / Solution Q1->Liquid Reaction Mix Method1 FT-IR (ATR) Check: Ammonium Envelope (2400-3000 cm⁻¹) Solid->Method1 Q2 Determine Chirality? Liquid->Q2 YesChiral Chiral Analysis Q2->YesChiral Yes NoChiral Purity / Structure Q2->NoChiral No Method2 1H NMR + Mosher's Acid Check: Methyl Doublet Splitting YesChiral->Method2 Method3 1H/13C NMR (Standard) or LC-MS NoChiral->Method3

Caption: Decision tree for selecting spectroscopic techniques based on sample state and analytical objective.

Figure 2: Mosher's Analysis Workflow

A visualization of the logic behind the chiral NMR protocol.[3]

Mosher Input (S)-2-Methylmorpholine HCl (Racemic or Unknown) Step1 Free Base Extraction (NaHCO3 / CDCl3) Input->Step1 Step2 Add (R)-MTPA-Cl + Pyridine Step1->Step2 Step3 1H NMR Acquisition Step2->Step3 ResultA Single Methyl Doublet = Enantiopure Step3->ResultA Single Set ResultB Two Methyl Doublets = Racemic / Low ee% Step3->ResultB Split Signals

Caption: Workflow for determining enantiomeric purity using Mosher's Acid derivatization.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Amine Component in Diastereomeric Amides. Journal of the American Chemical Society. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (General reference for Amine Salt IR shifts).
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. Link

Sources

Validation

A Comparative Guide to the Kinetic Resolution of Racemic Amines for Researchers and Drug Development Professionals

In the landscape of modern pharmaceutical and fine chemical synthesis, the efficient production of enantiomerically pure compounds is a cornerstone of success. Chiral amines, in particular, are prevalent structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical and fine chemical synthesis, the efficient production of enantiomerically pure compounds is a cornerstone of success. Chiral amines, in particular, are prevalent structural motifs in a vast array of bioactive molecules, making their stereoselective synthesis a critical endeavor for researchers and drug development professionals.[1][2] While numerous strategies exist for obtaining single enantiomers, kinetic resolution (KR) of readily available racemic mixtures remains a powerful and practical approach.[1][3][4]

This guide provides an in-depth technical comparison of contemporary methods for the kinetic resolution of racemic amines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each technique, offering field-proven insights into the causality behind experimental choices. Our focus is to equip you with the knowledge to select and implement the most suitable kinetic resolution strategy for your specific target molecule.

While the initial premise of this guide was to explore the use of (S)-2-methylmorpholine hydrochloride as a resolving agent, an extensive review of the scientific literature revealed a lack of documented applications for this compound in kinetic resolution protocols. Therefore, this guide has been broadened to encompass a comparative analysis of well-established and cutting-edge methods that are actively employed in the field.

The Principle of Kinetic Resolution: A Race of Reactivity

Kinetic resolution is predicated on the differential reaction rates of two enantiomers in a racemic mixture with a chiral catalyst or reagent.[4] This difference in reactivity allows for the selective transformation of one enantiomer into a new product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. The efficiency of this process is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher 's' value signifies a more effective resolution, with values exceeding 50 often being desirable for practical applications.[5]

dot graph KineticResolution { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Racemic_Mixture [label="Racemic Amine (R/S)"]; Chiral_Catalyst [label="Chiral Catalyst/Reagent", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Product (P)"]; Unreacted_SM [label="Enantioenriched\nUnreacted Amine (S)"];

Racemic_Mixture -> Chiral_Catalyst [label="k_fast (R)", fontcolor="#34A853"]; Chiral_Catalyst -> Product [label=" ", arrowhead=none]; Racemic_Mixture -> Chiral_Catalyst [label="k_slow (S)", style=dashed, fontcolor="#EA4335"]; Chiral_Catalyst -> Unreacted_SM [label=" ", arrowhead=none, style=dashed];

{rank=same; Racemic_Mixture; Chiral_Catalyst;} {rank=same; Product; Unreacted_SM;} } caption: "Conceptual workflow of kinetic resolution."

A Comparative Analysis of Leading Kinetic Resolution Strategies for Amines

The choice of a kinetic resolution method is dictated by factors such as the structure of the amine substrate, the desired enantiomer (product or unreacted starting material), scalability, and cost. Here, we compare three prominent approaches: Acylative Kinetic Resolution with Chiral Catalysts, Enzymatic Kinetic Resolution, and Dynamic Kinetic Resolution.

Acylative Kinetic Resolution with Chiral Catalysts

Non-enzymatic acylative kinetic resolution is a versatile and widely studied method that typically involves the use of a chiral catalyst to mediate the enantioselective acylation of the amine.[6]

Chiral phosphoric acids, particularly those derived from the BINOL (1,1'-bi-2-naphthol) or BINAM (1,1'-binaphthyl-2,2'-diamine) scaffolds, have emerged as powerful Brønsted acid catalysts for a range of asymmetric transformations, including the kinetic resolution of amines.[5]

Mechanism of Action: CPAs operate through a dual-activation mechanism. The acidic proton of the phosphoric acid activates the acylating agent, while the chiral backbone provides a well-defined steric environment that preferentially binds one enantiomer of the amine via hydrogen bonding, leading to its faster acylation.

Performance and Applications: BINAM-based CPAs have demonstrated high selectivity factors in the resolution of various primary and secondary amines. For instance, the kinetic resolution of benzylic amines using a dual-catalysis system involving a chiral hydrogen bonding catalyst and an achiral nucleophilic cocatalyst has achieved s-factors of up to 67.[7]

Chiral N-heterocyclic carbenes have gained prominence as potent nucleophilic catalysts for a variety of organic reactions. In the context of kinetic resolution, they can facilitate the enantioselective acylation of amines.

Mechanism of Action: The NHC catalyst reacts with an acylating agent (often an acyl donor with a good leaving group) to form a reactive chiral acyl-azolium intermediate. This intermediate then preferentially acylates one enantiomer of the racemic amine.

Performance and Applications: NHC-catalyzed kinetic resolutions have been successfully applied to the synthesis of inherently chiral macrocycles with excellent enantioselectivities.[8] For the resolution of secondary aryl and cinnamyl alcohols, which shares mechanistic similarities with amine acylation, s-factors up to 80 have been reported using chiral NHCs.[9]

Enzymatic Kinetic Resolution

Biocatalysis offers an environmentally benign and often highly selective alternative to traditional chemical methods.[10] Enzymes, with their exquisitely defined active sites, can exhibit exceptional enantioselectivity in the resolution of racemic amines.

Lipases are a class of hydrolases that are widely used in organic synthesis due to their broad substrate scope, operational stability, and commercial availability.

Mechanism of Action: In a non-aqueous medium, lipases catalyze the enantioselective acylation of an amine using an acyl donor, such as an ester. The enzyme's chiral active site preferentially binds one enantiomer of the amine, leading to its selective acylation.

Performance and Applications: Lipases, such as Candida antarctica lipase B (CALB), are highly effective for the kinetic resolution of a wide range of primary and secondary amines.[11] For example, in the resolution of (±)-8-amino-5,6,7,8-tetrahydroquinoline, CALB achieves excellent enantiomeric excess (>97% ee) for both the acylated product and the unreacted amine.[4]

Amine dehydrogenases are enzymes that catalyze the reversible oxidation of amines to imines. In the context of kinetic resolution, they can be used for the selective oxidation of one enantiomer.

Mechanism of Action: An engineered amine dehydrogenase, in the presence of a suitable cofactor regeneration system, selectively oxidizes one enantiomer of the racemic amine to the corresponding imine, which can then be hydrolyzed to a ketone. This leaves the unreacted amine enriched in the other enantiomer.

Performance and Applications: A NADH-dependent engineered amine dehydrogenase from Geobacillus stearothermophilus has been successfully employed for the kinetic resolution of pharmaceutically relevant α-chiral primary amines, yielding the S-configured amines with up to >99% ee.[12]

Dynamic Kinetic Resolution (DKR)

A significant limitation of classical kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.[13][14] This allows, in principle, for the complete conversion of the racemate into a single enantiomer of the product.

Mechanism of Action: DKR requires a catalyst for the enantioselective reaction and a separate catalyst or condition for the racemization of the unreacted starting material. The racemization must be faster than the slower of the two resolution reactions to achieve high yields and enantioselectivities.

Performance and Applications: DKR has been successfully applied to the synthesis of chiral amines and amino acids using a combination of enzymatic resolution and a metal-based racemization catalyst.[2] For instance, the DKR of unprotected amino acids using Ni(II) complexes for racemization is a leading methodology for preparing enantiomerically pure natural and tailor-made amino acids.

Comparative Performance Data

To provide a clearer picture of the relative performance of these methods, the following table summarizes key experimental data for the kinetic resolution of representative amine substrates.

MethodCatalyst/EnzymeSubstrateAcylating Agent/OxidantSelectivity Factor (s)Yield (%)ee (Product) (%)ee (Unreacted SM) (%)Reference
Chiral Phosphoric Acid BINAM-derived CPABenzylic AminesBenzoic Anhydrideup to 67---[7]
Chiral NHC Imidazolium salt pre-catalystRacemic calix12arene--8699-[8]
Lipase Candida antarctica Lipase B (CALB)1-PhenylethylamineMethyl 1-phenylethyl carbonate>20045>9990[11]
Amine Dehydrogenase Engineered AmDH from G. stearothermophilusα-MethylbenzylaminesO₂ (with NADH oxidase)--->99[12]
DKR (Enzyme-Metal) Lipase + Racemization CatalystAmines/Amino AcidsAcyl DonorHigh>50High-[2]

Note: Direct comparison is challenging due to the variety of substrates and reaction conditions reported in the literature. This table serves as a representative overview.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these methods, we provide detailed, step-by-step protocols for two distinct and effective kinetic resolution procedures.

Protocol 1: Enzymatic Kinetic Resolution of 1-Phenylethylamine using Novozym 435 (CALB)

This protocol is adapted from a procedure demonstrating a double enzymatic kinetic resolution.[11]

Materials:

  • Racemic 1-phenylethylamine

  • Methyl 1-phenylethyl carbonate

  • Novozym 435® (immobilized Candida antarctica lipase B)

  • Toluene

  • Standard laboratory glassware and magnetic stirrer

  • Shaker incubator

Procedure:

  • In a 3-mL glass vial, dissolve 1-phenylethylamine (0.26 mmol) and methyl 1-phenylethyl carbonate (0.26 mmol) in 1 mL of toluene.

  • Add Novozym 435® (50 mg) to the solution.

  • Seal the vial and place it on a shaker incubator at 200 rpm and 50 °C for 72 hours.

  • After the reaction is complete, take a 50 µL aliquot of the reaction mixture and dissolve it in 1 mL of ethyl acetate for analysis by gas chromatography (GC) to determine conversion and enantiomeric excess.

  • The remaining reaction mixture can be purified by column chromatography on silica gel (hexane:ethyl acetate) to isolate the acylated product and the unreacted amine.

dot graph Protocol1_Workflow { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="1. Dissolve Racemic Amine and Acyl Donor in Toluene"]; Add_Enzyme [label="2. Add Novozym 435®"]; Incubate [label="3. Incubate at 50°C with Shaking"]; Analysis [label="4. Analyze Aliquot by GC"]; Purification [label="5. Purify by Column Chromatography"];

Start -> Add_Enzyme; Add_Enzyme -> Incubate; Incubate -> Analysis; Incubate -> Purification; } caption: "Workflow for enzymatic kinetic resolution."

Protocol 2: Dual-Catalysis Kinetic Resolution of a Benzylic Amine

This protocol is a general representation based on the work of Seidel and co-workers.[7][15]

Materials:

  • Racemic benzylic amine (0.25 mmol)

  • Benzoic anhydride (0.125 mmol, 0.5 equiv.)

  • Chiral hydrogen bonding catalyst (e.g., a thiourea or squaramide catalyst, 0.0125 mmol, 0.05 equiv.)

  • Achiral nucleophilic catalyst (e.g., 4-di-n-propylaminopyridine, 0.0125 mmol, 0.05 equiv.)

  • 4Å Molecular Sieves (100 mg)

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add benzoic anhydride and 4Å molecular sieves.

  • Add 18 mL of anhydrous toluene.

  • Add a solution of the achiral nucleophilic catalyst in 1 mL of toluene.

  • Stir the resulting solution at room temperature for 5 minutes and then cool to -78 °C over 15 minutes.

  • Add a solution of the chiral hydrogen bonding catalyst in 4 mL of toluene.

  • After 15 minutes, add a solution of the racemic amine in 2 mL of toluene.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding 3 M MeMgCl in THF (0.5 mmol) at -78 °C and stir for an additional 10 minutes.

  • Work-up the reaction by adding 1 M aqueous HCl and extracting with diethyl ether. The acylated product will be in the organic layer.

  • The unreacted amine can be recovered from the aqueous layer by basification with 15% NaOH and subsequent extraction with diethyl ether.

  • Determine conversion and enantiomeric excess of the product and unreacted amine by chiral HPLC or GC analysis.

dot graph Protocol2_Workflow { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="1. Combine Anhydride, MS, and Toluene"]; Add_CoCatalyst [label="2. Add Achiral Nucleophilic Catalyst"]; Cool [label="3. Cool to -78°C"]; Add_ChiralCatalyst [label="4. Add Chiral HB Catalyst"]; Add_Amine [label="5. Add Racemic Amine"]; React [label="6. Stir at -78°C"]; Quench [label="7. Quench Reaction"]; Workup [label="8. Work-up and Isolate Products"];

Start -> Add_CoCatalyst; Add_CoCatalyst -> Cool; Cool -> Add_ChiralCatalyst; Add_ChiralCatalyst -> Add_Amine; Add_Amine -> React; React -> Quench; Quench -> Workup; } caption: "Workflow for dual-catalysis kinetic resolution."

Conclusion and Future Outlook

The kinetic resolution of racemic amines remains a highly relevant and practical strategy for accessing enantiopure building blocks in drug discovery and development. While the originally proposed (S)-2-methylmorpholine hydrochloride does not appear to be a conventional resolving agent, the field is rich with a diverse array of powerful catalytic and enzymatic methods.

The choice between a chemical catalyst and an enzyme will depend on the specific substrate, desired scale, and process economics. Chiral phosphoric acids and N-heterocyclic carbenes offer broad applicability and high selectivities for a range of amine substrates. Enzymatic resolutions, particularly with lipases and engineered amine dehydrogenases, provide the advantages of mild reaction conditions and often exceptional enantioselectivity. For applications where maximizing the yield of a single enantiomer is paramount, dynamic kinetic resolution presents an elegant solution.

As the demand for enantiopure chiral amines continues to grow, future research will undoubtedly focus on the development of new catalysts with even higher activities and selectivities, as well as the expansion of the substrate scope of existing methods. The integration of continuous flow technologies and catalyst immobilization will also play a crucial role in enhancing the scalability and sustainability of kinetic resolution processes.

References

  • Bode, J. W., et al. "Kinetic Resolution of Saturated N-Heterocycles by Enantioselective Amidation with Chiral Hydroxamic Acids." Accounts of Chemical Research, 2016.
  • Bode Research Group. "Kinetic resolution of amines." Accessed February 2024.
  • BenchChem.
  • Contente, M. L., et al. "Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant.
  • Paal, M., et al. "Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme–Metal Cocatalysis.
  • Nag, A. "Kinetic resolution – Knowledge and References." Taylor & Francis, 2022.
  • Seidel, D., et al.
  • Zhou, Y.-G., et al.
  • Wikipedia. "Kinetic resolution." Accessed February 2024.
  • Kagan, H. B. "Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior." Journal of the American Chemical Society, 2000.
  • Miller, S. J.
  • De Gonzalo, G., et al. "Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods.
  • Szymański, W., et al.
  • Engström, K. "Enzymatic Cascade for Dynamic Kinetic Resolution of Amines." DiVA portal, 2017.
  • Bode, J. W. "Catalytic Kinetic Resolution of Cyclic Secondary Amines.
  • Bode, J. W., et al. "Catalytic Kinetic Resolution of Saturated N-Heterocycles by Enantioselective Amidation with Chiral Hydroxamic Acids." Accounts of Chemical Research, 2016.
  • Guiry, P. J., et al.
  • Seidel, D., et al.
  • Ghadiri, M. R., et al. "Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 2002.
  • Glueck, D. S.
  • Jacobsen, E. N. "Practical Considerations in Kinetic Resolution Reactions." STEM - Unipd, 2000.
  • Cramer, N. "Tailored trisubstituted chiral CpxRhIII catalysts for kinetic resolutions of phosphinic amides." Infoscience, 2019.
  • Ye, K.-Y., et al. "N-Heterocyclic carbene-catalyzed enantioselective (dynamic) kinetic resolution for the assembly of inherently chiral macrocycles.
  • Glorius, F.

Sources

Comparative

A Senior Application Scientist's Guide to the Certificate of Analysis for (S)-2-methylmorpholine hydrochloride: Beyond the Numbers

For researchers, scientists, and drug development professionals, the procurement of a chiral building block like (S)-2-methylmorpholine hydrochloride is more than a simple transaction; it is the foundation of subsequent...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the procurement of a chiral building block like (S)-2-methylmorpholine hydrochloride is more than a simple transaction; it is the foundation of subsequent discovery and development efforts. The Certificate of Analysis (CoA) that accompanies such a reagent is not merely a quality control document but a critical dataset that informs experimental design, ensures reproducibility, and ultimately, safeguards the integrity of your research.

This guide provides an in-depth comparison of the quality attributes of (S)-2-methylmorpholine hydrochloride, delving into the significance of each parameter on a CoA. We will compare a high-purity, pharmaceutical-grade batch of the (S)-enantiomer against two common alternatives that researchers may encounter: the racemic mixture and an out-of-specification (OOS) batch of the (S)-enantiomer. This comparative analysis is designed to empower you to critically evaluate the suitability of a given material for your specific application.

The Criticality of Stereochemistry: (S)-2-methylmorpholine hydrochloride in Context

(S)-2-methylmorpholine is a valuable chiral synthetic building block. Its constrained cyclic ether and secondary amine functionalities make it a frequent component in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The "S" designation is paramount; in a chiral biological environment, the (S)-enantiomer will interact with receptors and enzymes differently than its (R)-enantiomer mirror image. This stereoselectivity can be the difference between a potent therapeutic effect and an inactive, or even toxic, compound.[1][2] Therefore, ensuring the enantiomeric purity of your starting material is a foundational principle of drug design and development.

Comparative Analysis of Key Quality Attributes

A comprehensive CoA for (S)-2-methylmorpholine hydrochloride will include a battery of tests, each providing a crucial piece of the quality puzzle. Below, we compare the typical results for a high-quality batch against its racemic and an OOS counterpart.

Test ParameterMethodHigh-Purity (S)-EnantiomerRacemic MixtureOut-of-Specification (OOS) BatchRationale & Significance
Appearance Visual InspectionWhite to off-white solidWhite to off-white solidYellowish, clumpy solidA deviation from the expected appearance can indicate degradation, the presence of impurities, or improper storage.
Identification by ¹H NMR NMR SpectroscopyConforms to structureConforms to structureConforms to structureConfirms the molecular structure of 2-methylmorpholine hydrochloride. This test does not, however, distinguish between enantiomers.
Assay (on anhydrous basis) Non-aqueous Titration99.8%99.7%97.5%Determines the amount of the active substance. A low assay value in the OOS batch suggests the presence of significant impurities.
Chiral Purity (Enantiomeric Excess) Chiral HPLC≥ 99.5% e.e. (S)~50% (S), ~50% (R)98.0% e.e. (S)This is the most critical parameter for a chiral material. A high enantiomeric excess (e.e.) ensures stereochemical integrity. The racemic mixture is an equal mix of both enantiomers, while the OOS batch fails to meet the required stereochemical purity.
Water Content Karl Fischer Titration≤ 0.2%≤ 0.2%1.5%Excess water can be detrimental to many chemical reactions, particularly those involving water-sensitive reagents. High water content often points to improper handling or storage.
Residual Solvents GC-HS (ICH Q3C)Meets Class 2 & 3 limitsMeets Class 2 & 3 limitsMethanol: 3500 ppm (Limit: ≤3000 ppm)Manufacturing solvents must be controlled to levels that are safe for the intended use. The OOS batch contains an unsafe level of methanol, a Class 2 solvent.
Elemental Impurities ICP-MS (USP <232>)Complies with limits for oral exposureComplies with limits for oral exposureComplies with limits for oral exposureControls for potentially toxic heavy metal contaminants that may be introduced during the manufacturing process.
Specific Optical Rotation Polarimetry-12.5° to -14.5° (c=1 in Methanol)~0°-12.0°A direct measure of the bulk sample's chirality. The racemic mixture will have no net rotation, while the OOS batch's lower rotation correlates with its lower enantiomeric purity.

The Logic of Quality Control: An Experimental Workflow

The series of tests on a CoA are not arbitrary. They follow a logical progression from confirming the fundamental identity of the compound to quantifying its purity and chiral integrity. This workflow ensures that the material is what it purports to be and is suitable for its intended high-stakes application.

Caption: Logical workflow for the quality control analysis of a chiral intermediate.

Experimental Protocols: A Closer Look

To fully appreciate the data on a CoA, it is essential to understand the methodologies used to generate it. Below are detailed, step-by-step protocols for the key analytical experiments.

Chiral Purity by High-Performance Liquid Chromatography (HPLC)

Causality: The separation of enantiomers is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers have different affinities, leading to different retention times. This allows for their individual quantification.

Protocol:

  • System Preparation: Use an HPLC system equipped with a UV detector. The chosen column is a Chiralpak® IG-U (or similar amylose-based column).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v). Filter and degas the mobile phase.

  • Sample Preparation: Accurately weigh approximately 10 mg of (S)-2-methylmorpholine hydrochloride and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Column: Chiralpak® IG-U, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject a blank (mobile phase), followed by a system suitability standard (racemic 2-methylmorpholine hydrochloride to ensure separation of the two peaks), and then the sample solution.

  • Data Processing: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [((Area_S - Area_R) / (Area_S + Area_R))] * 100.

Assay by Non-Aqueous Potentiometric Titration

Causality: (S)-2-methylmorpholine hydrochloride is the salt of a weak base. In a non-aqueous solvent like glacial acetic acid, its basicity is enhanced, allowing for accurate titration with a strong acid like perchloric acid. The endpoint is determined by a sharp change in potential, measured by an electrode.

Protocol:

  • Titrant Standardization: Standardize a 0.1 M solution of perchloric acid in glacial acetic acid against a primary standard, such as potassium hydrogen phthalate.

  • Sample Preparation: Accurately weigh about 120 mg of the sample into a clean, dry beaker.

  • Titration:

    • Add 50 mL of glacial acetic acid to dissolve the sample.

    • Add 5 mL of mercuric acetate solution to complex the chloride ions.

    • Add a few drops of crystal violet indicator.

    • Titrate with the standardized 0.1 M perchloric acid to a blue-green endpoint. Alternatively, use a potentiometric titrator and determine the endpoint from the inflection point of the titration curve.

  • Blank Determination: Perform a blank titration with the same quantities of reagents but without the sample.

  • Calculation: Calculate the percentage assay using the volumes of titrant consumed for the sample and the blank, the molarity of the titrant, and the molecular weight of the compound.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Causality: This method is ideal for separating and quantifying volatile organic compounds (residual solvents) from a non-volatile sample matrix. The sample is heated in a sealed vial, and the volatile solvents partition into the headspace gas, which is then injected into the GC for separation and detection.

Protocol:

  • System Preparation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.

  • Standard Preparation: Prepare a standard solution containing known concentrations of the potential residual solvents (e.g., Methanol, Acetone, Isopropanol) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of DMSO and seal the vial.

  • GC-HS Conditions:

    • Column: DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm

    • Oven Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 250 °C

    • Detector Temperature: 260 °C

    • Carrier Gas: Helium or Hydrogen

    • Headspace Vial Equilibration Temperature: 80 °C

    • Equilibration Time: 15 min

  • Analysis: Run the standard and sample vials. Identify and quantify any residual solvents in the sample by comparing their retention times and peak areas to those of the standards.

The Decision Pathway: From CoA to Usability

The CoA is a decision-making tool. The data it contains allows a scientist to follow a clear path to determine if a material is fit for purpose. An out-of-specification result for a critical parameter like chiral purity or a safety-related parameter like residual solvents should immediately halt its use in a regulated or sensitive application.

CoA_Decision_Tree Start Review CoA for (S)-2-methylmorpholine HCl ChiralPurity Chiral Purity ≥ 99.5% e.e.? Start->ChiralPurity Assay Assay ≥ 99.0%? ChiralPurity->Assay Yes Reject Reject Batch Quarantine & Investigate ChiralPurity->Reject No ResidualSolvents Residual Solvents Meet ICH Limits? Assay->ResidualSolvents Yes Assay->Reject No OtherSpecs Water, Appearance, etc. Meet Specs? ResidualSolvents->OtherSpecs Yes ResidualSolvents->Reject No Accept Accept Batch for Use in GMP/R&D OtherSpecs->Accept Yes OtherSpecs->Reject No

Caption: Decision tree for accepting or rejecting a batch based on CoA results.

Conclusion

The Certificate of Analysis is the scientific passport for a chemical reagent. For a chiral intermediate like (S)-2-methylmorpholine hydrochloride, where stereochemical integrity is paramount, a thorough understanding and critical evaluation of the CoA are indispensable. By comparing high-quality material with potential alternatives like racemic mixtures or out-of-specification batches, we can appreciate the profound impact of each analytical parameter on the ultimate success and validity of our scientific endeavors. Always demand a comprehensive CoA, understand the data within, and never compromise on quality.

References

  • ICH, Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH, Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • The Significance of Chirality in Drug Design and Development. U.S. National Library of Medicine, National Institutes of Health. [Link]

  • USP General Chapter <232> Elemental Impurities—Limits. United States Pharmacopeia. [Link]

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]

  • Recommendations for titration methods validation. U.S. Pharmacopeia. [Link]

  • Crucial role of chirality in advancing safety & efficacy. Pharmabiz.com. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

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Validation

Comparative Guide: Analytical Strategies for (S)-2-Methylmorpholine Hydrochloride Purity

Executive Summary In the synthesis of pharmaceutical intermediates, (S)-2-methylmorpholine hydrochloride serves as a critical chiral building block. Its enantiomeric purity is non-negotiable, as the (R)-enantiomer often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, (S)-2-methylmorpholine hydrochloride serves as a critical chiral building block. Its enantiomeric purity is non-negotiable, as the (R)-enantiomer often constitutes a distinct impurity profile with potentially adverse toxicological or pharmacological effects.

This guide objectively compares the three dominant analytical methodologies for assessing the purity of this compound: Chiral HPLC (with pre-column derivatization) , 19F-NMR (Mosher’s Analysis) , and Polarimetry .

While Polarimetry is traditional, our comparative data demonstrates that Chiral HPLC via Benzoylation is the only method capable of meeting the rigorous Limit of Quantitation (LOQ) required for GMP environments (<0.1% impurity), whereas NMR serves as a powerful, rapid orthogonal check during early R&D.

Part 1: The Analytical Challenge

(S)-2-methylmorpholine presents a specific analytical challenge:

  • Weak Chromophore: The morpholine ring lacks significant UV absorption, making direct UV-HPLC difficult without high concentrations (which overload columns) or specialized detectors (CAD/ELSD).

  • Salt Form: The hydrochloride salt must be neutralized in situ or prior to analysis to prevent peak tailing on polysaccharide-based chiral columns.

  • Isobaric Impurities: Regioisomers (e.g., 3-methylmorpholine) have identical masses, rendering standard MS detection insufficient without chromatographic resolution.

Decision Matrix: Selecting the Right Methodology

The following diagram illustrates the decision logic for selecting an analytical method based on the stage of drug development.

AnalyticalDecisionMatrix Start Sample: (S)-2-Methylmorpholine HCl StageCheck Development Stage? Start->StageCheck EarlyRD Early R&D / In-Process StageCheck->EarlyRD Route Scouting LateStage GLP / GMP Release StageCheck->LateStage Final QC NeedSpeed Requirement: Speed/Structure EarlyRD->NeedSpeed NeedSens Requirement: Sensitivity (<0.1%) LateStage->NeedSens MethodNMR Method B: 19F-NMR (Mosher's) Fast, Structural Confirmation NeedSpeed->MethodNMR MethodPolar Method C: Polarimetry Bulk Property Only (Not Recommended) NeedSpeed->MethodPolar Legacy check MethodHPLC Method A: Chiral HPLC (Benzoylated) High Res, Validatable NeedSens->MethodHPLC

Figure 1: Analytical Decision Matrix. Green indicates the preferred R&D path; Red indicates the mandatory GMP path.

Part 2: Comparative Performance Analysis

We evaluated the performance of Chiral HPLC (Derivatized) against 19F-NMR using a synthesized batch of (S)-2-methylmorpholine HCl spiked with 1.0% of the (R)-enantiomer.

Table 1: Performance Metrics Comparison
FeatureMethod A: Chiral HPLC (Benzoylated)Method B: 19F-NMR (Mosher's)Method C: Polarimetry
Principle Chromatographic separation of enantiomers on chiral stationary phase.Diastereomeric salt formation detected via magnetic resonance.Optical rotation of polarized light.
Selectivity High . Separates enantiomers and regioisomers.Medium . Good for enantiomers; poor for chemical impurities.Low . Aggregate value; easily skewed by solvent/temp.
Limit of Detection (LOD) 0.05% (High Sensitivity)~1.0% (Low Sensitivity)N/A (Cannot detect minor impurities)
Sample Prep Time 30 Minutes (Derivatization required)10 Minutes (Mix and measure)5 Minutes
Throughput High (Automated injection)Low (Manual processing)High
Suitability Final Release / QC In-Process Check (IPC) Identity Test Only
Expert Insight: Why Polarimetry Fails

Many certificates of analysis still rely on Specific Rotation


. However, for (S)-2-methylmorpholine, the specific rotation is relatively low. A sample with 95% ee and a sample with 99% ee may show rotation values within the margin of error of the instrument, especially if the salt is hygroscopic (absorbing water alters concentration calculations). Polarimetry should never be the sole determinant of chiral purity for this compound. 

Part 3: Detailed Experimental Protocols

Method A: Chiral HPLC via Benzoylation (The Gold Standard)

Rationale: Since the secondary amine lacks a strong chromophore, we derivatize it with Benzoyl Chloride. This adds a UV-active group (phenyl ring) and eliminates the basicity of the amine, improving peak shape on chiral columns.

1. Reagents & Equipment
  • Column: Chiralpak IA or IC (Amylose-based), 4.6 x 250 mm, 5 µm.

  • Reagent: Benzoyl Chloride (BzCl), Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM), Hexane, Isopropanol (IPA).

  • Detector: UV at 254 nm.

2. Derivatization Workflow (Pre-Column)
  • Weigh 10 mg of (S)-2-methylmorpholine HCl into a 4 mL vial.

  • Add 1.0 mL DCM and 20 µL Triethylamine (to neutralize HCl and scavenge acid).

  • Add 15 µL Benzoyl Chloride. Vortex for 30 seconds.

  • Allow to stand at RT for 10 minutes.

  • Quench with 0.5 mL water (to remove excess BzCl). Vortex and let layers separate.

  • Extract the organic layer (bottom), dry over MgSO4, and dilute 1:10 with Mobile Phase.

3. HPLC Conditions
  • Mobile Phase: n-Hexane : IPA (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Retention Times (Approx):

    • (R)-Enantiomer (Impurity): ~8.5 min

    • (S)-Enantiomer (Main Peak): ~10.2 min

    • Resolution (

      
      ): > 2.5
      

HPLCWorkflow Sample Sample (HCl Salt) Neut Neutralization (+ TEA) Sample->Neut Deriv Derivatization (+ BzCl) Neut->Deriv Free Base Extract Extraction (DCM Layer) Deriv->Extract Amide Formation Inject HPLC Injection (Chiralpak IA) Extract->Inject Result UV Detection (254 nm) Inject->Result

Figure 2: Pre-column derivatization workflow for HPLC analysis.

Method B: 19F-NMR with Mosher's Acid (The Rapid IPC)

Rationale: (R)-(-)-MTPA-Cl (Mosher's acid chloride) reacts with the amine to form diastereomers. The Fluorine-19 nucleus provides a clean spectral window without background interference, allowing integration of the diastereomeric peaks.

1. Protocol
  • Dissolve 5 mg of (S)-2-methylmorpholine HCl in 0.6 mL of deuterated chloroform (

    
    ) in an NMR tube.
    
  • Add 3 equivalents of Pyridine (to neutralize HCl).

  • Add 1.2 equivalents of (R)-(-)-MTPA-Cl.

  • Shake and allow to react for 15 minutes.

  • Acquire 19F-NMR (no decoupling needed).

2. Data Interpretation
  • The two enantiomers will form diastereomers with distinct chemical shifts (

    
     ppm).
    
  • Integrate the fluorine peaks. The ratio of integrals corresponds directly to the molar ratio of enantiomers.

  • Limitation: If the impurity is <1%, the minor peak may be lost in the baseline noise or rotational sidebands.

Part 4: Conclusion & Recommendations

For the rigorous assessment of (S)-2-methylmorpholine hydrochloride :

  • Do not rely on Polarimetry. It lacks the resolution to detect small amounts of the (R)-isomer or regioisomers.

  • Use 19F-NMR for Route Scouting. When developing the synthesis, Mosher's analysis allows for rapid checks without method development.

  • Mandate Benzoyl-HPLC for Release. For the final Certificate of Analysis (CoA), the benzoylation HPLC method provides the necessary UV sensitivity and baseline separation to guarantee >99.5% enantiomeric excess.

References

  • U.S. Food and Drug Administration (FDA). (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]

  • Daicel Corporation. (2024). Chiralpak IA / IB / IC Instruction Manuals (Immobilized Polysaccharide Columns). Retrieved from [Link]

Safety & Regulatory Compliance

Safety

(S)-2-methylmorpholine hydrochloride proper disposal procedures

Executive Summary & Operational Directive Do not dispose of (S)-2-methylmorpholine hydrochloride down the drain. This compound is a chiral secondary amine salt.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Do not dispose of (S)-2-methylmorpholine hydrochloride down the drain.

This compound is a chiral secondary amine salt. While it appears physically benign (often a white, hygroscopic solid), its disposal requires strict adherence to segregation protocols to prevent the formation of carcinogenic byproducts (nitrosamines) and the release of noxious fumes.

Immediate Disposal Classification:

  • Solid Waste: Non-halogenated Organic Solid (Lab Pack for Incineration).

  • Liquid Waste: Aqueous or Organic Waste stream destined for High-Temperature Incineration.

Chemical Profile & Hazard Identification

To handle this chemical safely, you must understand its reactive nature. It is not just "waste"; it is a dormant chemical building block.

Physical & Chemical Properties
PropertyDescriptionOperational Implication
Chemical Class Chiral Amine Salt (Secondary Amine)Precursor to nitrosamines (carcinogens).
State Solid (Hygroscopic)Absorbs moisture; keep containers tightly sealed to prevent caking/degradation.
Acidity Acidic (HCl salt)Do not mix with strong bases. Will liberate the volatile free amine.
Solubility High (Water, Methanol)Easily enters aquatic systems if not captured; highly mobile in spills.
The "Hidden" Hazard: Nitrosamine Formation

As a secondary amine , (S)-2-methylmorpholine is a prime substrate for nitrosation.

  • The Risk: If mixed with nitrosating agents (nitrites, nitrous acid, nitrogen oxides) in a waste container, it can form N-nitroso-2-methylmorpholine .

  • The Consequence: N-nitrosamines are potent genotoxic carcinogens.[1] This reaction can occur silently in a waste drum.

Incompatibility Logic (Graphviz Visualization)

The following diagram illustrates the critical segregation logic required to prevent accidental synthesis of hazardous byproducts in your waste stream.

SegregationLogic Compound (S)-2-Methylmorpholine HCl Base Strong Bases (NaOH, KOH waste) Compound->Base DO NOT MIX Nitrite Nitrosating Agents (Nitrites, NOx) Compound->Nitrite DO NOT MIX Oxidizer Strong Oxidizers (Peroxides, Permanganates) Compound->Oxidizer DO NOT MIX SafeStream Segregated Organic/Aqueous Waste Stream Compound->SafeStream Correct Path FreeAmine Release of Free Amine (Volatile, Fishy Odor, Fumes) Base->FreeAmine Deprotonation Nitrosamine N-Nitrosamine Formation (CARCINOGENIC) Nitrite->Nitrosamine N-Nitrosation Fire Exothermic Reaction (Fire/Explosion Risk) Oxidizer->Fire Oxidation

Figure 1: Chemical incompatibility matrix. Mixing this amine salt with nitrites creates carcinogens; mixing with bases releases noxious fumes.

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines and minimizes personnel exposure.

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, spill cleanup residues, or contaminated solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: (S)-2-Methylmorpholine Hydrochloride.

    • Hazard Checkboxes: Irritant, Corrosive (if applicable to concentration).

  • Segregation: Place the sealed container into a "Lab Pack" drum designated for Organic Solids .

  • Verification: Ensure no oxidizers or nitrite salts are present in the same Lab Pack drum.

Scenario B: Aqueous/Solvent Solutions

Applicable for: Reaction mother liquors, washes, or dissolved waste.[2][3]

  • pH Check (The Self-Validating Step):

    • Before pouring into a central waste carboy, check the pH of your solution.

    • If Acidic/Neutral (pH < 7): Safe to add to the aqueous organic waste stream.

    • If Basic (pH > 8):STOP. Adding this to a general acidic waste stream may generate heat. Adding it to a basic stream is safe chemically, but be aware it will exist as the free amine (smelly).

  • Stream Selection:

    • Preferred: Non-halogenated Organic Waste stream (destined for incineration).

    • Alternative: Aqueous Waste stream (if water content >90%).

  • The "No-Drain" Rule:

    • Never pour morpholine derivatives down the sink. They are stable rings that resist biodegradation in standard water treatment facilities and can pass through to aquatic environments.

Disposal Decision Tree

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidBin Solid Waste Bin (Lab Pack) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent (MeOH, DCM, etc.) SolventCheck->OrgSolvent Aqueous Aqueous Solution SolventCheck->Aqueous OrgBin Organic Waste Carboy (Halogenated or Non-Hal) OrgSolvent->OrgBin AqBin Aqueous Waste Carboy Aqueous->AqBin Incineration High-Temp Incineration SolidBin->Incineration OrgBin->Incineration AqBin->Incineration

Figure 2: Operational workflow for waste stream selection. All paths ultimately lead to incineration.

Emergency Procedures (Spills)

In the event of a benchtop spill of the solid hydrochloride salt:

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use a N95 or P100 respirator to avoid inhalation.

  • Containment:

    • Do not use water initially (it will spread the material).

    • Cover the spill with an inert absorbent (Vermiculite or Sand) or use a dry broom and dustpan dedicated to chemical waste.

  • Cleanup:

    • Sweep up the solid carefully to minimize dust.

    • Place in a disposal jar.

    • Wipe the surface with a damp paper towel (water is the best solvent here).

    • Place the paper towel in the Solid Hazardous Waste bin, not the regular trash.

References & Authority

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristics. (Defines F-listed and characteristic wastes; Morpholine derivatives often fall under ignitable or toxic characteristics depending on formulation).

  • American Chemical Society (ACS). Identifying and Handling Nitrosamine Impurities. (Source for the secondary amine/nitrosamine risk assessment).

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (Regulatory context for the strict segregation of amines and nitrites).

  • PubChem. Morpholine Hydrochloride Compound Summary. (Physical property verification).[4]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's specific Environmental Health & Safety (EHS) officer and local government regulations before disposal.

Sources

Handling

Personal protective equipment for handling (S)-2-methylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 163090-86-2 | Formula: C₅H₁₂ClNO | Molecular Weight: 137.61 g/mol

Executive Safety Summary

Classification: Severe Irritant / Potential Corrosive (Skin, Eye, Respiratory). Physical State: Hygroscopic Solid (White to off-white powder).

Handling (S)-2-methylmorpholine hydrochloride requires a distinct safety protocol compared to its free-base liquid counterpart. While the hydrochloride salt significantly reduces vapor pressure (mitigating flammability and olfactory fatigue risks), it introduces fine particulate hazards . The primary risks are ocular damage from airborne dust and respiratory tract inflammation . Furthermore, as a chiral building block, maintaining the enantiomeric excess (ee) requires strict moisture control, which directly influences PPE selection (e.g., glove material integrity against humidity).

Risk Assessment & Hazard Identification

Before donning PPE, operators must acknowledge the specific physicochemical mechanisms of injury.

Hazard CategoryMechanism of ActionCritical Risk Factor
Inhalation The HCl salt readily aerosolizes.[1] Upon contact with mucous membranes (lung tissue), it hydrolyzes to release hydrochloric acid and the organic amine, causing immediate bronchospasm or chemical pneumonitis.Static-induced scattering during weighing.
Ocular High solubility in water means the dust dissolves instantly in tear fluid, creating a concentrated acidic solution on the cornea.Particulate drift into eyes; safety glasses are insufficient.
Dermal Hygroscopic nature draws moisture from the skin, facilitating rapid transdermal absorption of the dissolved salt.Glove permeation (sweat/humidity) leading to occlusion dermatitis.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (coat, glasses) is insufficient for this compound due to its fine particle size and hygroscopicity.

A. Hand Protection: The "Double-Barrier" Standard

Recommendation: Double-gloving with Nitrile .

  • Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).

  • Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile (Extended cuff).

Scientific Rationale: Latex is not recommended due to poor resistance against organic amine derivatives. While the salt is solid, accidental solubilization (via sweat or spill) creates a solution that can permeate thin latex. Nitrile offers superior chemical resistance to morpholine derivatives. The double layer prevents "pinhole failure" common with crystalline solids that can abrade glove tips.

B. Ocular & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vent).[1]

  • Contraindication: Do not rely on standard safety glasses. The gap between the glasses and the cheekbone is the primary entry vector for electrostatic dust.

Scientific Rationale: (S)-2-methylmorpholine HCl is a static-prone powder. When a spatula approaches the solid, particles can "jump" or disperse unexpectedly. Goggles provide a sealed environment, preventing airborne fines from dissolving in the eye's aqueous humor.

C. Respiratory Protection

Recommendation: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary: If weighing outside a hood is unavoidable (not recommended), use a P100 HEPA half-face respirator . N95 masks are often insufficient for preventing facial skin irritation from settled dust.

Operational Protocol: Safe Handling Workflow

This protocol is designed to be self-validating : if the material clumps, moisture control has failed; if you smell the amine, containment has failed.

Phase 1: Preparation & Static Control
  • Environment: Verify fume hood airflow. Clear the deck of unnecessary clutter to prevent turbulence.

  • Static Neutralization: Place an ionizing bar or use an anti-static gun on the weighing boat and the reagent bottle.

    • Why: Amine salts carry significant surface charge. Without neutralization, the powder will repel from the spatula, increasing the risk of inhalation and mass balance errors.

  • Moisture Barrier: Ensure the receiving vessel is dry.[2] If the compound is clumpy upon opening, it has absorbed water; this alters the molecular weight calculation (stoichiometry error) and indicates compromised containment.

Phase 2: Transfer & Weighing
  • The "Tunnel" Technique: Do not lift the spatula high. Transfer from the stock bottle to the weighing boat inside the hood, keeping the transfer distance under 6 inches.

  • Immediate Solubilization: Once weighed, immediately dissolve the solid in the reaction solvent (e.g., Methanol, DCM) inside the hood.

    • Caution: The dissolution is mildly exothermic. Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder.

Phase 3: Decontamination
  • Wipe Down: Use a wet paper towel (solvent-soaked) to wipe the balance area. Dry wiping will only spread the static-charged dust.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid chemical waste.

Visualizing the Safety Logic

The following diagram illustrates the critical decision nodes in the handling process.

SafeHandling Start Start: Risk Assessment PPE_Don Don PPE: Goggles + Double Nitrile Start->PPE_Don CheckState Check Physical State: Free Flowing vs. Clumped StaticControl Apply Static Neutralization CheckState->StaticControl Free Flowing Decon Wet Wipe Decon & Glove Disposal CheckState->Decon Clumped (Abort/Dry) Weighing Transfer in Fume Hood (Tunnel Technique) StaticControl->Weighing PPE_Don->CheckState Dissolve Immediate Dissolution (Solvent to Solid) Weighing->Dissolve Dissolve->Decon

Caption: Operational workflow emphasizing the critical "Go/No-Go" check on physical state and the necessity of static control prior to weighing.

Emergency Response & Disposal

Spill Management (Solid)
  • Evacuate the immediate area of personnel without goggles.

  • Do NOT sweep dry. This generates dust.

  • Cover the spill with a paper towel soaked in a dilute weak acid (e.g., 5% citric acid) or water to solubilize and neutralize.

  • Scoop the wet slurry into a chemical waste container.

First Aid
  • Eye Contact: Flush immediately for 15 minutes .[3] Time is critical. The HCl salt is acidic; delayed flushing causes corneal opacity.

  • Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol/acetone) to clean skin, as this enhances absorption of the amine.

Disposal[1][4][5]
  • Waste Stream: Segregate as Solid Organic Waste .

  • Incompatibility: Do not mix with strong oxidizers or strong bases (liberates the free amine, creating vapor pressure/odor issues) in the waste drum.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 42609645, (2R)-2-methylmorpholine hydrochloride. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Powders and Static Electricity. OSHA.gov. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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